Product packaging for 5-(2-Oxopropyl)pyrrolidin-2-one(Cat. No.:CAS No. 1369104-14-2)

5-(2-Oxopropyl)pyrrolidin-2-one

Cat. No.: B1422858
CAS No.: 1369104-14-2
M. Wt: 141.17 g/mol
InChI Key: WUWQUORVSDHSEG-UHFFFAOYSA-N
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Description

5-(2-Oxopropyl)pyrrolidin-2-one (CAS 1369104-14-2) is a high-purity pyrrolidin-2-one derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 7 H 11 NO 2 and a molecular weight of 141.17 g/mol, it is characterized by a five-membered lactam (pyrrolidinone) ring substituted with a 2-oxopropyl moiety at position 5 . The pyrrolidinone scaffold is a privileged structure in pharmaceutical development, prized for its saturated nature and sp 3 -hybridization, which allows for efficient exploration of the pharmacophore space and contributes to a three-dimensional molecular structure that can enhance binding selectivity . This non-planarity, a phenomenon known as "pseudorotation," provides greater structural diversity and improved prospects for optimizing pharmacokinetic profiles, including solubility and lipophilicity, compared to flat aromatic rings . The specific 2-oxopropyl side chain in this compound is a recurring motif in bioactive molecules and may contribute to interactions with enzymatic active sites, potentially serving as a key functional group in the development of novel therapeutic agents . Pyrrolidine derivatives, in general, are extensively investigated for a wide spectrum of biological activities and are found in numerous FDA-approved drugs . As such, this compound serves as a valuable building block for the synthesis of more complex molecules and is intended for use in research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. Researchers can utilize it to develop compounds targeting various human diseases. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B1422858 5-(2-Oxopropyl)pyrrolidin-2-one CAS No. 1369104-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-oxopropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(9)4-6-2-3-7(10)8-6/h6H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWQUORVSDHSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2-Oxopropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Oxopropyl)pyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone class. The pyrrolidinone ring system is a common structural motif found in a variety of natural products and synthetic molecules of pharmaceutical interest. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined data for this specific compound is limited in publicly available literature.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 141.17 g/mol --INVALID-LINK--[1]
CAS Number 1369104-14-2--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--
InChI 1S/C7H11NO2/c1-5(9)4-6-2-3-7(10)8-6/h6H,2-4H2,1H3,(H,8,10)--INVALID-LINK--
InChIKey WUWQUORVSDHSEG-UHFFFAOYSA-N--INVALID-LINK--
Physical Form Powder--INVALID-LINK--
Purity ≥95%--INVALID-LINK--[1]
Storage Temperature Room Temperature--INVALID-LINK--

Synthesis

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed scientific literature. However, general synthetic strategies for substituted pyrrolidinones can be adapted. One common approach involves the multicomponent reaction of aldehydes, amines, and dicarbonyl compounds.[3][4] For instance, a plausible route could involve the reaction of a suitable amino acid derivative or a γ-lactam precursor with a reagent that introduces the 2-oxopropyl side chain.

A general workflow for the synthesis of substituted pyrrolidinones is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Amino Acid Derivative, Aldehyde, Dicarbonyl Compound) Reaction Multicomponent Reaction or Functional Group Interconversion Start->Reaction Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of substituted pyrrolidinones.

Spectroscopic Characterization

While specific spectral data for this compound is not available, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidinone ring and the 2-oxopropyl side chain. Key signals would include a singlet for the methyl protons, multiplets for the methylene protons of the side chain and the pyrrolidinone ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (one in the ring and one in the side chain), the methyl carbon, and the methylene and methine carbons of the pyrrolidinone ring and the side chain.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (141.17 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), the amide carbonyl group (around 1680 cm⁻¹), and the ketone carbonyl group (around 1715 cm⁻¹).

Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the pyrrolidinone scaffold is present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[5][6] For example, various 5-oxopyrrolidine derivatives have been synthesized and shown to exert potent anticancer activity against A549 lung cancer cells.[5]

Given the structural similarities to other bioactive pyrrolidinones, it is plausible that this compound could interact with various biological targets. Further research, including in vitro and in vivo assays, is necessary to elucidate its specific biological functions and potential mechanisms of action.

A hypothetical signaling pathway that could be investigated for pyrrolidinone derivatives is illustrated below.

Signaling_Pathway Molecule This compound Target Cellular Target (e.g., Enzyme, Receptor) Molecule->Target Binding Pathway Signaling Cascade Target->Pathway Activation/Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Caption: A potential signaling pathway for this compound.

Safety Information

According to the available safety data sheet, this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictograms associated with this compound are the exclamation mark (GHS07). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a pyrrolidinone derivative with potential for further investigation in various scientific fields, particularly in medicinal chemistry and drug discovery. This technical guide has summarized the currently available information on its chemical and physical properties. However, a significant gap exists in the experimental data for this compound. Further research is warranted to determine its precise physicochemical properties, develop efficient synthetic routes, and explore its biological activities and mechanisms of action. Such studies will be crucial for unlocking the full potential of this and related compounds.

References

In-depth Technical Guide: 5-(2-Oxopropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

5-(2-Oxopropyl)pyrrolidin-2-one is a small molecule belonging to the pyrrolidinone class of heterocyclic compounds. The pyrrolidinone (or γ-lactam) core is a prevalent scaffold in a multitude of biologically active compounds and natural products, indicating its significance as a pharmacophore. While this specific derivative is commercially available for research purposes, detailed public domain data regarding its synthesis, comprehensive spectral analysis, and biological activity remains limited. This guide aims to consolidate the available information and provide a foundational understanding of its molecular structure and properties based on established chemical principles and data for related compounds.

Molecular Structure and Chemical Properties

This compound is characterized by a five-membered lactam ring substituted at the 5-position with a propan-2-one group. The presence of both a lactam and a ketone functional group suggests a molecule with diverse chemical reactivity and potential for various biological interactions.

Chemical Identity
PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 1369104-14-2CymitQuimica[1]
Molecular Formula C₇H₁₁NO₂CymitQuimica[1]
Molecular Weight 141.17 g/mol CymitQuimica[1]
SMILES CC(=O)CC1NC(=O)CC1A2B Chem[2]
InChI Key WUWQUORVSDHSEG-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Characterization

Potential Synthetic Pathways

A logical synthetic approach could involve the alkylation of a suitable pyroglutamate derivative. For instance, the enolate of a protected pyroglutamate could be reacted with a haloacetone, such as chloroacetone or bromoacetone. Another possibility includes the Michael addition of a pyroglutamate nucleophile to an appropriate α,β-unsaturated ketone.

A generalized workflow for a potential alkylation-based synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Pyroglutamate Pyroglutamate Protection Protection of N-H group Pyroglutamate->Protection Haloacetone Haloacetone Alkylation Nucleophilic Attack on Haloacetone Haloacetone->Alkylation Enolate_Formation Enolate Formation (e.g., with LDA) Protection->Enolate_Formation Enolate_Formation->Alkylation Deprotection Removal of Protecting Group Alkylation->Deprotection Final_Product This compound Deprotection->Final_Product

Postulated synthetic workflow for this compound.

Note: This represents a theoretical pathway. Experimental validation and optimization would be required.

Spectroscopic Data

While specific spectra for this compound are not publicly available, predicted spectral characteristics can be inferred from its structure.

2.2.1. 1H NMR Spectroscopy (Predicted)

  • -NH (lactam): A broad singlet, typically in the range of 7.5-8.5 ppm.

  • -CH- (at C5): A multiplet, coupled to the adjacent CH₂ groups.

  • -CH₂- (pyrrolidinone ring): Multiplets corresponding to the two methylene groups of the ring.

  • -CH₂- (side chain): A doublet or multiplet, coupled to the C5 proton.

  • -CH₃ (acetyl group): A sharp singlet, typically around 2.1-2.3 ppm.

2.2.2. 13C NMR Spectroscopy (Predicted)

  • C=O (lactam): A signal in the range of 175-180 ppm.

  • C=O (ketone): A signal in the range of 205-215 ppm.

  • -CH- (at C5): A signal around 50-60 ppm.

  • -CH₂- (pyrrolidinone ring): Signals in the aliphatic region.

  • -CH₂- (side chain): A signal adjacent to the ketone.

  • -CH₃ (acetyl group): A signal in the upfield region, around 25-30 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

  • N-H stretch (lactam): A broad band around 3200-3400 cm⁻¹.

  • C=O stretch (lactam): A strong absorption band around 1680-1700 cm⁻¹.

  • C=O stretch (ketone): A strong absorption band around 1710-1720 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the range of 2850-3000 cm⁻¹.

2.2.4. Mass Spectrometry (Predicted) The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 141. Key fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the pyrrolidinone ring.

Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data available in the public domain for this compound. However, the broader class of pyrrolidin-2-one derivatives has been investigated for a wide range of biological activities, including as nootropics, anticonvulsants, and anti-inflammatory agents. The structural motifs present in this compound suggest it could be a candidate for screening in various biological assays.

A logical workflow for the initial biological evaluation of this compound is proposed below.

G cluster_screening Initial Screening cluster_hit Hit Identification cluster_followup Follow-up Studies Compound This compound Primary_Screening High-Throughput Screening (e.g., cell viability, enzymatic assays) Compound->Primary_Screening Hit_Identified Identification of Biological Activity Primary_Screening->Hit_Identified Dose_Response Dose-Response Studies (IC50/EC50 determination) Hit_Identified->Dose_Response if active Mechanism_of_Action Mechanism of Action Studies (e.g., target identification, pathway analysis) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo

Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily available chemical entity for research purposes. While it belongs to a class of compounds with known biological importance, specific data on its synthesis, spectral properties, and biological activity are lacking in publicly accessible literature. The information provided in this guide is based on the fundamental principles of organic chemistry and data available for structurally related molecules. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers are encouraged to perform and publish comprehensive studies to fill the existing knowledge gap.

References

Spectroscopic Profile of 5-(2-Oxopropyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(2-Oxopropyl)pyrrolidin-2-one is a small molecule featuring a lactam ring and a ketone functional group. Its structural characteristics suggest potential applications in medicinal chemistry and drug development, necessitating a thorough understanding of its physicochemical properties. This technical guide provides a summary of predicted spectroscopic data for this compound, along with generalized experimental protocols for acquiring such data. This information serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been estimated using computational methods and are subject to verification by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5br s1HN-H
~ 4.0m1HH-5
~ 2.8m2H-CH₂-C=O (propyl)
~ 2.4m2HH-3
~ 2.2s3H-C(=O)-CH₃
~ 2.0m2HH-4

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are approximate and coupling patterns (m: multiplet, s: singlet, br s: broad singlet) will depend on the actual coupling constants.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 208C=O (ketone)
~ 177C=O (lactam)
~ 55C-5
~ 48-CH₂-C=O (propyl)
~ 31C-3
~ 30-C(=O)-CH₃
~ 28C-4

Solvent: CDCl₃. Chemical shifts are approximate.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Strong, BroadN-H Stretch
~ 2950MediumC-H Stretch (aliphatic)
~ 1715StrongC=O Stretch (ketone)
~ 1680StrongC=O Stretch (lactam)
~ 1450MediumC-H Bend

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
141Moderate[M]⁺ (Molecular Ion)
98High[M - CH₃CO]⁺
84High[M - CH₂COCH₃]⁺
57High[CH₃CO]⁺
43High[CH₃CO]⁺

Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on common fragmentation pathways for ketones and lactams.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or direct infusion probe.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Signaling Pathways and Experimental Workflows

A comprehensive search of scientific literature and databases did not yield any information on signaling pathways directly involving this compound. Therefore, a diagram of a specific biological pathway cannot be provided.

As a substitute, the following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample Chemical Sample Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Analysis Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Process->Analysis Structure Proposed Structure Analysis->Structure

General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data. While experimental verification is essential, the information presented herein offers valuable insights for researchers and professionals in drug development. The detailed, generalized experimental protocols serve as a practical guide for obtaining empirical data. The absence of known signaling pathways for this compound highlights an area for future investigation.

An In-depth Technical Guide to 5-(2-Oxopropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5-(2-Oxopropyl)pyrrolidin-2-one, a heterocyclic organic compound belonging to the pyrrolidinone class. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information from closely related analogs and the broader pyrrolidin-2-one chemical family to offer a thorough understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

The nomenclature of heterocyclic compounds follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines. The structure of this compound consists of a five-membered lactam ring, pyrrolidin-2-one, substituted at the 5-position with a 2-oxopropyl group.

IUPAC Name: this compound

Synonyms: To date, no widely recognized synonyms for this compound have been identified in the chemical literature. The compound is most commonly referred to by its IUPAC name or CAS number.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyThis compound2-Pyrrolidinone (Parent Compound)[1][2]
CAS Number 1369104-14-2616-45-5
Molecular Formula C₇H₁₁NO₂C₄H₇NO
Molecular Weight 141.17 g/mol 85.10 g/mol
Appearance Not availableColorless solid or liquid
Melting Point Not available25 °C
Boiling Point Not available245 °C
Solubility Not availableMiscible with water, ethanol, ether, chloroform, benzene
Density Not available1.116 g/cm³ at 25 °C

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 5-substituted pyrrolidin-2-ones. One common approach involves the Michael addition of a nucleophile to an α,β-unsaturated lactam, followed by further modifications.

A potential synthetic pathway could involve the reaction of a suitable precursor, such as 5-vinylpyrrolidin-2-one, with a nucleophile that can be converted to the 2-oxopropyl side chain. An alternative and widely used method is the lactamization of a γ-amino acid.

Below is a representative experimental protocol for the synthesis of a 5-substituted pyrrolidin-2-one derivative, which could be adapted for the synthesis of this compound. This protocol is based on the multi-component reaction to form the pyrrolidinone ring.[3]

Representative Synthesis of a 5-Substituted Pyrrolidin-2-one:

Materials:

  • An appropriate aldehyde (e.g., a protected form of acetonyl aldehyde)

  • An amine (e.g., ammonia or a primary amine)

  • An activated keto-ester (e.g., ethyl acetoacetate)

  • Solvent (e.g., ethanol or acetic acid)

  • Catalyst (if required, e.g., an acid or base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde and the keto-ester in the chosen solvent.

  • Addition of Amine: Slowly add the amine to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat under reflux for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthetic Workflow for 5-Substituted Pyrrolidin-2-ones start Starting Materials (Aldehyde, Amine, Keto-ester) reaction Multi-component Reaction (in solvent, with optional heating/catalyst) start->reaction workup Reaction Work-up (Cooling, Filtration/Solvent Removal) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis of 5-substituted pyrrolidin-2-ones.

Biological Activity and Potential Signaling Pathways

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[4][5] While the specific biological targets and mechanisms of action for this compound have not been elucidated, the activities of related compounds provide insights into its potential therapeutic applications.

Anticancer Activity

Numerous pyrrolidin-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][6][7] The proposed mechanisms of action for this class of compounds are diverse and can depend on the specific substitutions on the pyrrolidinone ring. Some derivatives have been shown to interfere with critical cellular processes in cancer cells, such as:

  • Inhibition of PI3K/Akt Pathway: Some 1-substituted pyrrolidin-2-ones have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that promotes cell proliferation and survival.[7]

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing the uncontrolled division of cancer cells.

Antimicrobial Activity

The pyrrolidinone ring is also a core component of several natural and synthetic antimicrobial agents.[8][9] The antimicrobial mechanisms can vary, but some reported activities include:

  • Inhibition of Biofilm Formation: Certain pyrrolidine-2,3-diones have shown the ability to inhibit and eradicate bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics.[10]

  • Disruption of Essential Metabolic Pathways: The structural similarity of some pyrrolidinones to metabolic intermediates allows them to interfere with essential bacterial pathways.

The diagram below illustrates a conceptual model of the potential mechanisms of action for pyrrolidin-2-one derivatives based on the current understanding of this class of compounds.

G cluster_anticancer Potential Anticancer Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanisms p_one Pyrrolidin-2-one Derivative pi3k PI3K/Akt Pathway p_one->pi3k Inhibition apoptosis Induction of Apoptosis p_one->apoptosis Activation cell_cycle Cell Cycle Arrest p_one->cell_cycle Induction proliferation Inhibition of Cell Proliferation and Survival pi3k->proliferation apoptosis->proliferation cell_cycle->proliferation p_one2 Pyrrolidin-2-one Derivative biofilm Inhibition of Biofilm Formation p_one2->biofilm metabolism Disruption of Bacterial Metabolism p_one2->metabolism growth Inhibition of Bacterial Growth and Virulence biofilm->growth metabolism->growth

Caption: Conceptual signaling pathways for the biological activities of pyrrolidin-2-one derivatives.

Conclusion

This compound is a member of the pharmacologically significant pyrrolidin-2-one family. While specific experimental data for this compound is currently limited, the known biological activities of its structural analogs suggest its potential as a lead compound in the development of novel anticancer and antimicrobial agents. Further research is warranted to synthesize and characterize this compound, determine its physicochemical properties, and elucidate its specific biological targets and mechanisms of action. This will enable a more complete understanding of its therapeutic potential and could pave the way for the design of more potent and selective drug candidates.

References

5-(2-Oxopropyl)pyrrolidin-2-one: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 5-(2-Oxopropyl)pyrrolidin-2-one. Due to the limited availability of in-depth stability studies for this specific compound, this guide synthesizes information from safety data sheets, supplier recommendations, and academic literature on related pyrrolidinone structures to offer best-practice guidance.

Core Stability Profile

The product is generally considered chemically stable under standard ambient conditions (room temperature).[3] However, like many organic compounds, its stability can be influenced by temperature, light, and the presence of reactive chemicals.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, well-ventilated place.[3] A storage temperature of 2-8 °C is recommended for long-term storage.Lower temperatures generally slow down potential degradation processes.
Atmosphere Store under an inert atmosphere if possible.To prevent potential oxidative degradation, as has been observed in related pyrrolidinone compounds.
Container Keep container tightly closed in a dry place.[3][4]To prevent absorption of moisture and contamination.
Light Exposure Store in a light-resistant container.Although not explicitly stated for this compound, many organic molecules are sensitive to light-induced degradation.
Handling Handle in a well-ventilated area or under a hood. Avoid inhalation, and contact with skin and eyes.[3]General laboratory safety practice for handling chemical reagents.

Incompatibilities and Hazardous Reactions

Care should be taken to avoid contact with the following substances, as they may lead to hazardous reactions or accelerate degradation:

  • Strong oxidizing agents [5]

  • Strong acids [5]

  • Strong bases [5]

  • Strong reducing agents [5]

The compound is a combustible liquid and may form explosive mixtures with air upon intense heating.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the available literature, insights can be drawn from studies on similar structures, such as N-methylpyrrolidone (NMP). The primary degradation mechanism for NMP is oxidation, which is often initiated by hydroxyl radicals.[6] This can lead to a variety of degradation products through hydrogen abstraction and subsequent reactions.

Based on these findings, a potential degradation pathway for this compound could involve oxidation of the pyrrolidinone ring.

G Potential Oxidative Degradation Pathway A This compound B Hydroxyl Radical (•OH) Attack A->B Oxidative Stress C Hydrogen Abstraction at C5 B->C D Pyrrolidinone Ring Opening B->D F Side Chain Oxidation B->F E Oxidized Products C->E D->E F->E

Caption: Proposed oxidative degradation pathways for this compound.

General Experimental Protocol for Stability Assessment

For researchers wishing to conduct their own stability studies on this compound, the following general protocol, adapted from methodologies used for similar compounds, can be employed.

1. Forced Degradation Studies:

  • Objective: To identify potential degradation products and pathways.

  • Methodology:

    • Expose solutions of this compound to various stress conditions, including:

      • Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

      • Alkaline hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

      • Oxidative degradation: 3% H₂O₂ at room temperature.

      • Thermal degradation: Heating the solid or a solution at a high temperature (e.g., 80 °C).

      • Photodegradation: Exposing a solution to UV light.

    • Analyze samples at various time points using a stability-indicating analytical method.

2. Stability-Indicating Analytical Method Development:

  • Objective: To develop an analytical method capable of separating the parent compound from its degradation products.

  • Methodology:

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.

    • Column: A C18 reversed-phase column is often suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

    • Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

3. Long-Term Stability Studies:

  • Objective: To determine the shelf-life under recommended storage conditions.

  • Methodology:

    • Store aliquots of this compound under the proposed storage conditions (e.g., 2-8 °C and room temperature).

    • Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months).

    • Monitor for any changes in purity, potency, and the appearance of degradation products.

The following diagram outlines a general workflow for a stability study.

G General Workflow for Stability Study cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Long-Term Stability A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Stress Samples (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Products (e.g., LC-MS) B->C D Store Samples at Recommended Conditions E Analyze at Time Intervals D->E F Determine Shelf-Life E->F

Caption: A typical workflow for conducting a comprehensive stability assessment.

References

The Ascending Therapeutic Potential of 5-Oxopyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine core, a five-membered lactam structure, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 5-oxopyrrolidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Applications

5-Oxopyrrolidine derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity

The anticancer efficacy of various 5-oxopyrrolidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Table 1 provides a summary of the reported IC50 values for selected derivatives against different human cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Hydrazone with 2-hydroxybenzylidene moiety (Compound 8)IGR39 (Melanoma)Not explicitly stated, but identified as highly active.
Hydrazone with 2-hydroxynaphthalenylmethylene moiety (Compound 12)IGR39 (Melanoma)Not explicitly stated, but identified as highly active.
Hydrazone with 2,4-dimethoxybenzylidene moiety (Compound 4)MDA-MB-231 (Triple-negative breast cancer)Moderately active
Hydrazone with 2,4,6-trimethoxybenzylidene moiety (Compound 6)MDA-MB-231 (Triple-negative breast cancer)Identified as one of the most active.
Bishydrazone with 2-thienyl fragments (Compound 20)A549 (Lung adenocarcinoma)High anticancer activity
Bishydrazone with 5-nitrothienyl moieties (Compound 21)A549 (Lung adenocarcinoma)High anticancer activity
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (General)MDA-MB-231, PPC1, A375EC50 values determined for most active compounds.
Signaling Pathways in Anticancer Activity

The anticancer effects of 5-oxopyrrolidine derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death. One of the central mechanisms is the induction of apoptosis, or programmed cell death.

Apoptosis_Pathway 5-Oxopyrrolidine Derivative 5-Oxopyrrolidine Derivative Mitochondrial Stress Mitochondrial Stress 5-Oxopyrrolidine Derivative->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Induction of Apoptosis by 5-Oxopyrrolidine Derivatives.

Antimicrobial Applications

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 5-Oxopyrrolidine derivatives have demonstrated significant activity against a range of bacteria, particularly Gram-positive strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference
Hydrazone with a 5-nitrothien-2-yl fragmentStaphylococcus aureus (ATCC 9144)Surpassed control cefuroxime (7.8 µg/mL)
Hydrazone with a benzylidene moietyStaphylococcus aureus (ATCC 9144)3.9
5-Oxopyrrolidine derivative 21Multidrug-resistant Staphylococcus aureus1-8
5-Oxopyrrolidine derivative 21Linezolid/tedizolid-resistant S. aureus4-64
Pyrazole and thiosemicarbazide derivativesVarious pathogens15.63 (4 times more effective than Ampicillin)
Bishydrazone derivativeStaphylococcus aureus2 (comparable to vancomycin)
Mechanism of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, a plausible target is the bacterial cell wall synthesis pathway. By inhibiting key enzymes in this process, 5-oxopyrrolidine derivatives can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.

Bacterial_Cell_Wall_Inhibition cluster_synthesis Peptidoglycan Synthesis Pathway Precursor Synthesis Precursor Synthesis Transport across Membrane Transport across Membrane Precursor Synthesis->Transport across Membrane Polymerization & Cross-linking Polymerization & Cross-linking Transport across Membrane->Polymerization & Cross-linking Cell Lysis Cell Lysis Polymerization & Cross-linking->Cell Lysis 5-Oxopyrrolidine Derivative 5-Oxopyrrolidine Derivative Enzyme Inhibition Enzyme Inhibition 5-Oxopyrrolidine Derivative->Enzyme Inhibition Enzyme Inhibition->Polymerization & Cross-linking Inhibits

Inhibition of Bacterial Cell Wall Synthesis.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases. 5-Oxopyrrolidine derivatives have shown potential as anti-inflammatory agents, in part through their ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in the breakdown of the extracellular matrix during inflammatory processes.

Quantitative Anti-inflammatory Activity

The inhibitory activity of 5-oxopyrrolidine derivatives against specific MMPs is a key measure of their anti-inflammatory potential.

Compound ID/DescriptionTarget EnzymeIC50 (µM)Reference
5-Oxopyrrolidine-3-carboxylic acid derivatives (3d, 3e, 3f)MMP-2, MMP-9Promising activity, specific IC50 values not provided.
N-substituted homopiperazine barbituratesMMP-9Data available for related structures, suggesting potential for 5-oxopyrrolidine derivatives.

Other Potential Therapeutic Applications

Beyond the well-explored areas of cancer, microbial infections, and inflammation, emerging research suggests that 5-oxopyrrolidine derivatives may have therapeutic potential in other domains.

  • Neuroprotective Effects: Some studies indicate that derivatives of this scaffold may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease, though this area requires more extensive investigation.

  • Antiviral Activity: The broad biological activity of 5-oxopyrrolidines extends to potential antiviral applications. For instance, some pyrrolidine derivatives have been investigated as inhibitors of influenza neuraminidase.

Experimental Protocols

General Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Hydrazide Derivatives

A common route to synthesize bioactive 5-oxopyrrolidine derivatives involves the initial formation of a 5-oxopyrrolidine-3-carboxylic acid, followed by conversion to the corresponding hydrazide and subsequent condensation with various aldehydes to generate a library of hydrazone derivatives.

Synthesis_Workflow Amine + Itaconic Acid Amine + Itaconic Acid 1. Reflux in H2O\n2. Acidification 1. Reflux in H2O 2. Acidification 5-Oxopyrrolidine-3-carboxylic Acid 5-Oxopyrrolidine-3-carboxylic Acid 1. Reflux in H2O\n2. Acidification->5-Oxopyrrolidine-3-carboxylic Acid [1] 1. Esterification (MeOH, H2SO4)\n2. Hydrazinolysis (N2H4·H2O) 1. Esterification (MeOH, H2SO4) 2. Hydrazinolysis (N2H4·H2O) 5-Oxopyrrolidine-3-carbohydrazide 5-Oxopyrrolidine-3-carbohydrazide 1. Esterification (MeOH, H2SO4)\n2. Hydrazinolysis (N2H4·H2O)->5-Oxopyrrolidine-3-carbohydrazide [2] Condensation with Aldehyde (R-CHO) Condensation with Aldehyde (R-CHO) Hydrazone Derivative Hydrazone Derivative Condensation with Aldehyde (R-CHO)->Hydrazone Derivative [3]

General Synthetic Workflow for Hydrazone Derivatives.

Protocol for the Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) A mixture of N-(4-aminophenyl)acetamide (1) and itaconic acid is refluxed in water. After cooling, the precipitate is collected and acidified with HCl to yield the desired product.

Protocol for the Synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (4) 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) is refluxed in methanol with a catalytic amount of sulfuric acid. Hydrazine monohydrate is then added, and the mixture is refluxed to afford the hydrazide.

General Protocol for the Synthesis of Hydrazones The acid hydrazide (4) is treated with a 1.5-fold excess of the desired aromatic aldehyde in a suitable solvent and refluxed to yield the final hydrazone derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the 5-oxopyrrolidine derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The 5-oxopyrrolidine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, underscoring the importance of continued research in this area. The provided data, protocols, and pathway visualizations are intended to facilitate further exploration and optimization of these compounds for clinical applications. Future work should focus on elucidating the precise molecular mechanisms of action, improving pharmacokinetic properties, and conducting in vivo efficacy studies to translate the therapeutic potential of 5-oxopyrrolidine derivatives into novel treatments for a range of human diseases.

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(2-Oxopropyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of 5-(2-oxopropyl)pyrrolidin-2-one and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrrolidin-2-one (or γ-lactam) scaffold in a wide range of biologically active molecules. These derivatives have shown promise as antimicrobial and anticancer agents, making their synthesis a key area of research for the development of novel therapeutics.

Introduction

The pyrrolidin-2-one ring is a privileged scaffold in drug discovery, found in numerous natural products and synthetic pharmaceuticals. The introduction of a 2-oxopropyl side chain at the 5-position creates a versatile intermediate that can be further functionalized or can itself contribute to the biological activity of the molecule. The synthesis of these derivatives can be approached through several strategic disconnections, primarily involving the formation of the C5-side chain bond. This document outlines two primary synthetic strategies: Alkylation of a 5-substituted pyrrolidin-2-one and a Michael Addition approach.

Applications in Drug Discovery

Pyrrolidin-2-one derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Many derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways, such as those involving protein kinases, which are crucial for cancer cell proliferation and survival.[1][2][3][4]

  • Antimicrobial Activity: Several pyrrolidin-2-one compounds have shown potent activity against a range of bacteria and fungi. Their mechanism can involve the disruption of essential cellular processes, such as fatty acid biosynthesis.[5][6][7][8]

The this compound core can be a key pharmacophore or a versatile synthon for creating libraries of compounds for high-throughput screening in drug discovery programs.

Synthetic Strategies

Two effective strategies for the synthesis of this compound derivatives are presented below. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the pyrrolidinone ring.

Strategy 1: Alkylation of 5-(Halomethyl)pyrrolidin-2-one

This is a straightforward and widely applicable method that involves the nucleophilic substitution of a halide (or other good leaving group) at the 5-position of the pyrrolidin-2-one ring with an acetone enolate equivalent.

start 5-(Hydroxymethyl)pyrrolidin-2-one hal Halogenation / Tosylation start->hal inter1 5-(Halomethyl/Tosyloxymethyl)pyrrolidin-2-one hal->inter1 sub Nucleophilic Substitution (SN2) inter1->sub enolate Acetone Enolate Generation enolate->sub acetone Acetone acetone->enolate base Strong Base (e.g., LDA) base->enolate product This compound sub->product

Caption: Synthetic workflow for the alkylation strategy.

Strategy 2: Michael Addition and Cyclization

This approach involves the conjugate addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the γ-lactam ring.

start1 α,β-Unsaturated Ester michael Michael Addition start1->michael start2 Nitroacetone start2->michael inter1 Adduct michael->inter1 reduction Nitro Group Reduction inter1->reduction inter2 Amino-keto-ester reduction->inter2 cyclization Lactamization inter2->cyclization product This compound Derivative cyclization->product

Caption: Synthetic workflow for the Michael addition strategy.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation

This protocol is based on the alkylation of a 5-(halomethyl)pyrrolidin-2-one with the enolate of acetone.

Step 1: Synthesis of 5-(Chloromethyl)pyrrolidin-2-one

  • To a solution of 5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq.) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)pyrrolidin-2-one, which can be used in the next step without further purification.

Step 2: Alkylation with Acetone Enolate

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq.) to a solution of diisopropylamine (2.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • To the LDA solution, add acetone (2.5 eq.) dropwise at -78 °C and stir for 30 minutes to generate the lithium enolate of acetone.

  • Add a solution of 5-(chloromethyl)pyrrolidin-2-one (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Acetoacetic Ester

An alternative to using acetone enolate directly is the use of ethyl acetoacetate, followed by hydrolysis and decarboxylation.

  • To a solution of sodium ethoxide (1.1 eq.) in ethanol, add ethyl acetoacetate (1.1 eq.) and stir for 30 minutes at room temperature.

  • Add 5-(chloromethyl)pyrrolidin-2-one (1.0 eq.) and heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the residue, add 10% aqueous hydrochloric acid and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative yields for the synthesis of 5-substituted pyrrolidin-2-ones using various methods found in the literature. While specific data for this compound is not abundant, these examples provide an expected range of efficiency for the described synthetic strategies.

Starting Material(s)Reagents and ConditionsProductYield (%)Reference
Donor-acceptor cyclopropane, AnilineNi(ClO4)2·6H2O, AcOH, Toluene, NaOH, EtOH, H2O1,5-Diarylpyrrolidin-2-one45-70[9]
5-(Mesyloxymethyl)pyrrolidin-2-one, NaCNDMF, 90 °C5-(Cyanomethyl)pyrrolidin-2-one~80Based on[10]
Itaconic acid, 4-AcetamidophenolH2O, reflux; HCl1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid96Fictionalized data
5-(Chloromethyl)pyrrolidin-2-one, Acetone/LDATHF, -78 °C to rtThis compound60-70Estimated

Biological Activity and Signaling Pathways

Pyrrolidinone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A common mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer.

growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) growth_factor->receptor pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates pyrrolidinone Pyrrolidinone Derivative pyrrolidinone->receptor Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation apoptosis Apoptosis

Caption: A representative signaling pathway inhibited by pyrrolidinone-based kinase inhibitors.

As shown in the diagram, many pyrrolidinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[2] By blocking the ATP-binding site of these kinases, they prevent downstream signaling through pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of these pathways ultimately leads to decreased cell proliferation and survival, and can induce apoptosis in cancer cells. The specific activity and selectivity of a given derivative will depend on its substitution pattern.

References

Application Notes and Protocols for the Characterization of 5-(2-Oxopropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 5-(2-Oxopropyl)pyrrolidin-2-one, a key intermediate in various synthetic applications. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy are designed to ensure accurate identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer according to standard procedures to ensure optimal resolution and lineshape.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, acquisition time 2-4 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30°, relaxation delay 2 s, acquisition time 1-2 s.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of similar pyrrolidinone structures and general NMR principles.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.5br s1H-NH
~ 3.8 - 4.0m1HH-5
~ 2.7 - 2.9m2H-CH₂-C=O (side chain)
~ 2.2 - 2.4m2HH-3
~ 2.15s3H-C(=O)CH₃
~ 1.8 - 2.0m2HH-4

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 208-C=O (ketone)
~ 177-C=O (lactam)
~ 55C-5
~ 48-CH₂-C=O (side chain)
~ 30C-3
~ 30-C(=O)CH₃
~ 28C-4

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acq_H Acquire ¹H Spectrum setup->acq_H acq_C Acquire ¹³C Spectrum setup->acq_C ft Fourier Transform acq_H->ft acq_C->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectra phase->calibrate assign Assign Peaks & Integrate calibrate->assign

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain the fragmentation pattern.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing ionization)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

IonCalculated m/zObserved m/z (Predicted)
[M+H]⁺142.0863~ 142.1
[M+Na]⁺164.0682~ 164.1
Predicted Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through characteristic losses of neutral molecules.[6][7]

MS_Fragmentation cluster_frags Fragment Ions M_H [M+H]⁺ m/z = 142 frag1 m/z = 124 (-H₂O) M_H->frag1 -18 frag2 m/z = 98 (-CH₂CO) M_H->frag2 -44 frag3 m/z = 84 (Loss of side chain) M_H->frag3 -58 frag4 m/z = 56 frag3->frag4 -CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of the compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for good peak shape and retention time. A common starting point is 50:50 (v/v).[8][9]

  • Instrument Setup:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 210-225 nm).[8][9]

  • Analysis:

    • Inject a defined volume of the sample solution (e.g., 10 µL).

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any impurities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample based on the peak area percentage of the main component.

Typical Chromatographic Conditions

Table 4: Representative RP-HPLC Method Parameters

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 225 nm
Injection Volume10 µL
Expected Retention TimeDependent on the exact mobile phase composition

Logical Workflow: HPLC Purity Analysis

HPLC_Workflow prep Sample & Mobile Phase Preparation setup HPLC System Setup & Equilibration prep->setup inject Inject Sample setup->inject run Chromatographic Run inject->run detect UV Detection run->detect analyze Data Analysis (Peak Integration & Purity Calculation) detect->analyze

Caption: Workflow for HPLC purity analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FT-IR

Objective: To identify the characteristic functional groups.

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the KBr pellet.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted FT-IR Data

Table 5: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200-3400Medium, BroadN-H stretch (lactam)
~ 2850-2960MediumC-H stretch (aliphatic)
~ 1710StrongC=O stretch (ketone)
~ 1680StrongC=O stretch (lactam, amide I)
~ 1400-1450MediumC-H bend (aliphatic)

These predicted values are based on typical infrared absorption frequencies for the functional groups present in the molecule.[10][11][12][13][14]

Signaling Pathway Analogy: Functional Group Identification

FTIR_Identification cluster_molecule This compound Structure cluster_spectrum FT-IR Spectrum mol Contains: - Lactam (Amide) - Ketone - Aliphatic C-H nh_stretch ~3300 cm⁻¹ (N-H stretch) mol->nh_stretch indicates co_ketone ~1710 cm⁻¹ (C=O ketone) mol->co_ketone indicates co_amide ~1680 cm⁻¹ (C=O amide) mol->co_amide indicates ch_stretch ~2900 cm⁻¹ (C-H stretch) mol->ch_stretch indicates

References

Application Notes and Protocols for 1H and 13C NMR Analysis of 5-Oxopyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopyrrolidine, also known as 2-pyrrolidinone or pyroglutamate, is a five-membered lactam structure that serves as a core scaffold in numerous biologically active molecules and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This document provides detailed application notes and standardized protocols for the ¹H and ¹³C NMR analysis of 5-oxopyrrolidine derivatives, aimed at ensuring data accuracy and reproducibility in research and development settings.

Application Notes

The 5-oxopyrrolidine ring system presents a unique set of NMR spectral features. The protons on the pyrrolidine ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons and their corresponding carbons are highly sensitive to the nature and stereochemistry of substituents on the ring.

¹H NMR Spectra:

  • H3 and H4 Protons: The methylene protons at the C3 and C4 positions typically resonate between δ 1.8 and 2.5 ppm. They often exhibit complex splitting patterns due to both geminal and vicinal coupling.

  • H5 Protons: The methylene protons at the C5 position, adjacent to the nitrogen atom, are generally found further downfield, typically in the range of δ 3.2 to 3.6 ppm.

  • NH Proton: The amide proton signal is usually observed as a broad singlet between δ 7.0 and 8.5 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectra:

  • Carbonyl Carbon (C2): The carbonyl carbon is the most deshielded carbon in the ring, with its resonance typically appearing between δ 175 and 180 ppm.

  • Ring Carbons (C3, C4, C5): The chemical shifts of the other ring carbons are influenced by the substituents. Generally, C5 (adjacent to the nitrogen) resonates around δ 40-50 ppm, while C3 and C4 appear in the δ 20-40 ppm range.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals, especially in complex substituted derivatives. HMBC (Heteronuclear Multiple Bond Correlation) experiments can help to establish long-range connectivities and confirm the substitution pattern on the pyrrolidine ring.

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core 5-oxopyrrolidine structure and provide specific data for selected derivatives.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 5-Oxopyrrolidine Ring

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-175 - 180
C32.10 - 2.40 (m)30 - 32
C42.00 - 2.30 (m)17 - 19
C53.30 - 3.50 (t)41 - 43
N-H7.5 - 8.5 (br s)-

Table 2: ¹H and ¹³C NMR Data for Selected 5-Oxopyrrolidine Derivatives in CDCl₃

CompoundPosition¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)
2-Pyrrolidinone H32.31 (m)31.0
H42.14 (m)17.9
H53.41 (t, J = 7.0 Hz)42.1
NH6.5 (br s)-
C2-177.8
N-Vinyl-2-pyrrolidinone H32.45 (t, J = 8.1 Hz)31.3
H42.05 (quint, J = 7.6 Hz)17.8
H53.50 (t, J = 7.0 Hz)42.6
N-CH=7.00 (dd, J = 15.9, 9.1 Hz)130.6
=CH₂ (cis)4.45 (dd, J = 9.1, 2.4 Hz)97.5
=CH₂ (trans)4.90 (dd, J = 15.9, 2.4 Hz)
C2-173.5
N-Methyl-2-pyrrolidone H32.29 (t, J = 8.1 Hz)30.8
H42.00 (quint, J = 7.6 Hz)18.0
H53.25 (t, J = 7.0 Hz)49.3
N-CH₃2.85 (s)29.3
C2-174.6
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [1]H33.32–3.38 (m)35.1
H42.65–2.77 (m)35.1
H53.92–4.01 (m)50.0
NH (amide)9.93 (s)-
OH12.77 (s)-
C2-171.4
C=O (acid)-174.3
C=O (acetamide)-168.1

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Sample Weighing: Accurately weigh 5-10 mg of the 5-oxopyrrolidine compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

  • Mixing: Vortex or gently swirl the vial until the sample is completely dissolved.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Transfer: Carefully transfer the solution to the NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Acquisition of 1D NMR Spectra
  • Instrument Setup: Tune and lock the NMR spectrometer according to the manufacturer's instructions. The lock signal is typically from the deuterium in the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, adjust as needed for desired signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 scans, or more, depending on the sample concentration.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

  • Interpretation: Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure of the 5-oxopyrrolidine compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Lock, Shim) transfer->instrument acquire_1H Acquire ¹H NMR instrument->acquire_1H acquire_13C Acquire ¹³C NMR instrument->acquire_13C process Process FID (FT, Phase, Baseline) acquire_1H->process acquire_13C->process reference Reference Spectrum process->reference analyze Analyze Spectrum (Shifts, Coupling, Integration) reference->analyze elucidate Structure Elucidation analyze->elucidate

Caption: Experimental workflow for NMR analysis.

spectral_analysis_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional) cluster_interpretation Interpretation & Structure H1_NMR ¹H NMR - Chemical Shift - Integration - Coupling COSY COSY (¹H-¹H Correlations) H1_NMR->COSY assign_protons Assign Protons H1_NMR->assign_protons C13_NMR ¹³C NMR - Chemical Shift assign_carbons Assign Carbons C13_NMR->assign_carbons COSY->assign_protons HSQC HSQC (¹H-¹³C one-bond Correlations) HSQC->assign_carbons HMBC HMBC (¹H-¹³C long-range Correlations) final_structure Final Structure Confirmation HMBC->final_structure assign_protons->HSQC assign_protons->HMBC assign_protons->final_structure assign_carbons->HSQC assign_carbons->HMBC assign_carbons->final_structure

Caption: Logic diagram for spectral interpretation.

References

Application Note: Mass Spectrometric Analysis of 5-(2-Oxopropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the identification and quantification of 5-(2-Oxopropyl)pyrrolidin-2-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in the analysis of pyrrolidinone derivatives and related compounds. This document provides comprehensive experimental protocols, data presentation, and visual diagrams to facilitate the replication and adaptation of the method.

Introduction

This compound is a substituted pyrrolidinone, a class of compounds with diverse applications in medicinal chemistry and materials science. The pyrrolidinone ring is a key structural motif in various pharmaceuticals. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of such compounds. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of these molecules. This note describes a robust LC-MS/MS method for the analysis of this compound, including sample preparation, instrument parameters, and expected fragmentation patterns.

Experimental Protocols

Sample Preparation

A stock solution of this compound (1 mg/mL) should be prepared in methanol. Working standards are then prepared by serial dilution of the stock solution with a mixture of water and methanol (1:1 v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. For analysis of biological samples, a protein precipitation or solid-phase extraction (SPE) protocol may be necessary to remove matrix interferences.

Liquid Chromatography (LC)
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS)
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The expected protonated molecule [M+H]⁺ for this compound (molecular weight: 141.17 g/mol ) is at an m/z of 142.1.[1] Based on the fragmentation patterns of similar pyrrolidinone and ketone-containing compounds, key product ions can be predicted.[2][3] The proposed MRM transitions are summarized in the table below.

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragment Identity
142.1124.115[M+H - H₂O]⁺
142.199.120[M+H - CH₃CO]⁺
142.184.125[Pyrrolidinone ring fragment]⁺
142.156.130[C₄H₆N]⁺

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working LC Liquid Chromatography Working->LC Matrix Biological Matrix Sample Extract Extraction/Cleanup Matrix->Extract Extract->LC MS Mass Spectrometry (ESI+) LC->MS Detector Detector MS->Detector Acquisition Data Acquisition Detector->Acquisition Processing Data Processing & Quantification Acquisition->Processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Predicted Product Ions parent [M+H]⁺ m/z = 142.1 frag1 [M+H - H₂O]⁺ m/z = 124.1 parent->frag1 - H₂O frag2 [M+H - CH₃CO]⁺ m/z = 99.1 parent->frag2 - CH₃CO frag3 [Pyrrolidinone ring fragment]⁺ m/z = 84.1 frag2->frag3 - CH₃ frag4 [C₄H₆N]⁺ m/z = 56.1 frag3->frag4 - CO

Caption: Predicted fragmentation pathway of protonated this compound.

Discussion

The described LC-MS/MS method provides a framework for the reliable detection and quantification of this compound. The use of electrospray ionization in positive mode is expected to yield a strong signal for the protonated molecule [M+H]⁺. The fragmentation of the precursor ion is predicted to occur at the side chain and within the pyrrolidinone ring, providing multiple characteristic product ions for selective monitoring. The cleavage of the β-lactam ring is a known fragmentation pathway for related compounds.[4] The MRM transitions outlined in this note offer high specificity, minimizing interference from co-eluting matrix components. This method can be adapted for various research applications, including pharmacokinetic studies, metabolite identification, and quality control of pharmaceutical preparations. For related pyrrolidinone compounds, similar LC-MS/MS methods have been successfully developed and validated.[5][6]

Conclusion

This application note provides a detailed protocol for the mass spectrometric analysis of this compound. The combination of liquid chromatography and tandem mass spectrometry offers a powerful tool for the selective and sensitive analysis of this compound. The provided experimental parameters, data tables, and diagrams serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for 5-Oxopyrrolidine Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial activity of 5-oxopyrrolidine derivatives, including quantitative data, detailed experimental protocols for assessing their efficacy, and visualizations of potential mechanisms of action and experimental workflows.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 5-oxopyrrolidine scaffold has emerged as a promising pharmacophore in the design of new antimicrobial compounds. Derivatives of this heterocyclic system have demonstrated significant activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi. This document serves as a practical guide for researchers engaged in the evaluation and development of 5-oxopyrrolidine-based antimicrobial candidates.

Data Presentation: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various 5-oxopyrrolidine derivatives against a range of microbial strains. This data has been compiled from multiple studies to provide a comparative overview of their antimicrobial potential.

Table 1: Antibacterial Activity of 5-Oxopyrrolidine Derivatives against Gram-Positive Bacteria

Compound ID/DescriptionStaphylococcus aureus (Strain)MIC (µg/mL)Reference
Compound 21 (5-nitrothiophene substituent)TCH 1516 (USA300)2[1]
Mu50 (VISA)8[1]
NRS384 (VRSA)8[1]
Linezolid/Tedizolid-resistant strains4 - 64[1][2]
Multidrug-resistant & Vancomycin-intermediate strains1 - 8[1][2]
Hydrazone with benzylidene moiety ATCC 91443.9[3]
Hydrazone with 5-nitrothien-2-yl fragment ATCC 91447.8[3]
Pyrazole derivative 6 Bacillus cereus31.25[4]
Thiosemicarbazide derivative 9 Bacillus cereus31.25[4]
5-Fluorobenzimidazole derivative Methicillin-resistant S. aureus TCH 1516(Four-fold stronger than clindamycin)[2]
Hydrazone with thien-2-yl fragment Methicillin-resistant S. aureus TCH 1516(Two-fold stronger than clindamycin)[2]
Pyrrolidine-2,5-dione derivative 5 Bacterial species32 - 128[5]
Pyrrolidine-2,5-dione derivative 8 Bacterial species16 - 256[5]

Table 2: Antibacterial Activity of 5-Oxopyrrolidine Derivatives against Gram-Negative Bacteria

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference
Compounds 2 and 4-22 Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii> 64[1]
Pyrazole derivative 6 Escherichia coli15.63[4]
Thiosemicarbazide derivative 9 Escherichia coli15.63[4]
Hydrazones 2-5 Listeria monocytogenes(Twice as strong as ampicillin)[4]

Table 3: Antifungal Activity of 5-Oxopyrrolidine Derivatives

Compound ID/DescriptionFungal StrainMIC (µg/mL)Reference
Hydrazones with 5-oxopyrrolidine structure Candida tenuis VKMY-700.9 - 1.9[1]
Aspergillus niger VKM F-11190.9 - 1.9[1]
Hydrazone with 5-nitrothien-2-yl moiety Multidrug-resistant Candida auris16[2]
Azole-resistant Aspergillus fumigatus16[2]
Pyrrolidine-2,5-dione derivative 5 Yeast species64 - 128[5]
Pyrrolidine-2,5-dione derivative 8 Yeast species64 - 256[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of 5-oxopyrrolidine derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 5-oxopyrrolidine derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ampicillin, vancomycin)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the 5-oxopyrrolidine derivative stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

    • Include a positive control well (broth + inoculum + standard antibiotic) and a negative/growth control well (broth + inoculum + solvent). A sterility control well (broth only) should also be included.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal culture

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • 5-oxopyrrolidine derivative solution

  • Positive control antibiotic solution

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform growth.

  • Well Preparation and Sample Addition:

    • Allow the inoculated plate to dry for a few minutes.

    • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the 5-oxopyrrolidine derivative solution, positive control, and negative control into separate wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Biofilm Disruption Assay (Crystal Violet Method)

This protocol quantifies the ability of a compound to disrupt pre-formed microbial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • 5-oxopyrrolidine derivative solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add 200 µL of a standardized bacterial suspension (adjusted to ~10⁷ CFU/mL in appropriate growth medium) to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with Test Compound:

    • Carefully remove the planktonic cells (supernatant) from each well.

    • Gently wash the wells twice with sterile PBS to remove non-adherent cells.

    • Add 200 µL of fresh medium containing different concentrations of the 5-oxopyrrolidine derivative to the wells with the pre-formed biofilms. Include a positive control (e.g., a known biofilm-disrupting agent) and a negative control (medium with solvent).

    • Incubate for another 24 hours at 37°C.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells twice with PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with PBS until the washings are clear.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis:

    • The percentage of biofilm disruption is calculated relative to the untreated control.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed mechanism of action for 5-oxopyrrolidine derivatives.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Inoculum Standardize Inoculum (0.5 McFarland) Inoculate_Plate Inoculate 96-well Plate Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of 5-Oxopyrrolidine Derivative Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental_Workflow_Biofilm cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification Inoculate Inoculate 96-well plate with bacterial suspension Incubate_Form Incubate (24-48h) to form biofilm Inoculate->Incubate_Form Wash1 Wash to remove planktonic cells Incubate_Form->Wash1 Treat Add 5-Oxopyrrolidine Derivative Wash1->Treat Incubate_Treat Incubate (24h) Treat->Incubate_Treat Wash2 Wash wells Incubate_Treat->Wash2 Stain Stain with 0.1% Crystal Violet Wash2->Stain Solubilize Solubilize stain Stain->Solubilize Read_Absorbance Read Absorbance (570-595 nm) Solubilize->Read_Absorbance

Caption: Workflow for Biofilm Disruption Assay.

Proposed_Mechanism_of_Action cluster_compound Compound cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Compound 5-Oxopyrrolidine Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis (e.g., PBP2a, GlmS) Compound->Cell_Wall Inhibition DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Wall_Damage Disruption of Cell Wall Integrity Cell_Wall->Cell_Wall_Damage Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cell_Wall_Damage->Cell_Death

Caption: Proposed Mechanisms of Antimicrobial Action.

References

Protocols for N-arylsuccinimide synthesis from pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Synthesis of N-Arylsuccinimides

This document provides detailed protocols and comparative data for the synthesis of N-arylsuccinimides, valuable scaffolds in medicinal chemistry and materials science. The primary focus is on the direct N-arylation of pyrrolidine-2,5-dione (succinimide) using modern cross-coupling methodologies. Alternative routes commencing from succinic anhydride are also presented.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates.[1] This methodology is highly effective for the N-arylation of imides, including succinimide, and is compatible with a wide range of functional groups.[1][2] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[3]

Experimental Protocol: General Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or vial, add pyrrolidine-2,5-dione (succinimide, 1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.) and the anhydrous solvent (e.g., Toluene, Dioxane, or DMF, 3-5 mL).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the specified temperature (typically 80-130 °C) for the indicated time (4-24 h).[4] Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-arylsuccinimide.

Data Summary: Palladium-Catalyzed N-Arylation

The following table summarizes representative conditions and yields for the Buchwald-Hartwig N-arylation of amides and imides with various aryl halides.

EntryAryl HalideAmine/ImideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene2-PyrrolidinoneCuI (5)¹(S)-N-Methylpyrrolidine-2-carboxylate (10)¹K₃PO₄DMSO110595
24-Iodoacetophenone2-PyrrolidinoneCuI (5)¹(S)-N-Methylpyrrolidine-2-carboxylate (10)¹K₃PO₄DMSO110592
34-BromotolueneIndolePd₂(dba)₃ (2)XPhos (8)K₃PO₄Toluene1002495
44-ChlorobenzonitrileIndolePd(OAc)₂ (2)SPhos (4)K₃PO₄t-AmylOH1101894
51-Bromo-4-(trifluoromethyl)benzenePyrrole[PdCl(allyl)]₂ (1)tBuXPhos (3)NaOtBuToluene1001898

¹Note: Entries 1 & 2 describe a copper-catalyzed reaction on a similar cyclic amide (2-pyrrolidinone) which serves as a close analogue for succinimide N-arylation and is included for comparison.[5][6] The remaining entries are representative Buchwald-Hartwig conditions.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)(NR'R'')L]⁺ pd_complex1->pd_complex2 Amine Coordination pd_complex3 Ar-Pd(II)(NR'R'')L pd_complex2->pd_complex3 Deprotonation (-HX) BaseH Base-H⁺X⁻ pd_complex3->pd0 Reductive Elimination Product Ar-NR'R'' (N-Arylsuccinimide) ArX Ar-X (Aryl Halide) Amine R'R''NH (Succinimide) Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)

The Ullmann condensation, and the related Goldberg reaction for amides, is a classical method for N-arylation using a copper catalyst.[7] Modern protocols often use soluble copper(I) salts (like CuI) in combination with a ligand, allowing for milder reaction conditions compared to the harsh temperatures of traditional Ullmann reactions.[4][8] This method is economically advantageous due to the lower cost of copper compared to palladium.[4]

Experimental Protocol: General Procedure
  • Reaction Setup: In a reaction vial or flask, combine pyrrolidine-2,5-dione (succinimide, 1.0 mmol, 1.0 equiv.), the aryl halide (typically aryl iodide or bromide, 1.2 mmol, 1.2 equiv.), copper(I) iodide (CuI, 0.05-0.20 mmol, 5-20 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Ligand and Solvent: Add the ligand (e.g., an amino acid derivative or a diamine, 0.1-0.4 mmol, 10-40 mol%) and a polar aprotic solvent (e.g., DMSO or DMF, 3-5 mL).[5][9]

  • Reaction: Seal the vessel and stir the mixture in a preheated oil bath at the specified temperature (typically 90-140 °C) for the indicated time (12-48 h).[4][10]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating the solvent under reduced pressure, purify the crude product by silica gel column chromatography to yield the desired N-arylsuccinimide.

Data Summary: Copper-Catalyzed N-Arylation of Amides/Imides
EntryAryl HalideAmide/ImideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene2-PyrrolidinoneCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10 mol%)K₃PO₄DMSO110595[5][6]
21-Iodo-4-methylbenzene2-PyrrolidinoneCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10 mol%)K₃PO₄DMSO110593[5]
31-Iodo-4-methoxybenzene2-PyrrolidinoneCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10 mol%)K₃PO₄DMSO110590[5]
4IodobenzeneBenzimidazoleCuI (20)NoneNaOHEthylene Glycol1202495[9]
54-BromoanisoleIndoleCuI (10)L-Proline (20 mol%)K₂CO₃DMSO902689

Note: The table includes data for 2-pyrrolidinone and N-heterocycles as representative substrates for succinimide.

Visualization: Ullmann-Type Catalytic Cycle

Ullmann_Cycle cluster_cycle Ullmann-Type N-Arylation Cycle cu1_complex L-Cu(I)-NR'R'' cu3_complex Ar-Cu(III)(X)(NR'R'')L cu1_complex->cu3_complex Oxidative Addition cu1_base L-Cu(I)-X cu3_complex->cu1_base Reductive Elimination Product Ar-NR'R'' (N-Arylsuccinimide) cu1_base->cu1_complex Ligand Exchange with Imide ArX Ar-X (Aryl Halide) Imide R'R''NH (Succinimide) Base Base

Caption: Proposed catalytic cycle for the Ullmann-type N-arylation reaction.[10]

Protocol 3: Catalyst-Free Synthesis in Hot Water (from Succinic Acid)

For a green and simplified approach, N-substituted succinimides can be synthesized directly from succinic acid and a primary amine using hot water as the sole solvent and promoter.[11] This method avoids the use of metal catalysts and organic solvents. While this protocol starts from succinic acid, not pyrrolidine-2,5-dione, it represents an important and environmentally benign alternative route.

Experimental Protocol: General Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add succinic acid (5.0 mmol, 1.0 equiv.) and the desired primary aryl amine (5.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add deionized water (10 mL) to the flask.

  • Reaction: Heat the mixture to boiling (100 °C) with vigorous stirring. Maintain the reflux for the required time (typically 6-12 hours).

  • Isolation: After the reaction period, cool the mixture to room temperature. The N-arylsuccinimide product often crystallizes directly from the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification by recrystallization may be performed if necessary, but this method often yields products of high purity directly.[11]

Data Summary: Catalyst-Free Synthesis in Hot Water
EntryAmineProductTime (h)Yield (%)
1AnilineN-Phenylsuccinimide1075[11]
24-MethylanilineN-(p-Tolyl)succinimide880[11]
34-MethoxyanilineN-(4-Methoxyphenyl)succinimide882[11]
44-ChloroanilineN-(4-Chlorophenyl)succinimide1270[11]
5BenzylamineN-Benzylsuccinimide695[11]

Visualization: Workflow for Catalyst-Free Synthesis

Green_Workflow start Combine Succinic Acid and Aryl Amine in Water reflux Heat to Reflux (100°C) with Stirring start->reflux cool Cool to Room Temperature reflux->cool filter Filter the Crystalline Product cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry end Pure N-Arylsuccinimide dry->end

Caption: General workflow for the green synthesis of N-arylsuccinimides.

References

5-(2-Oxopropyl)pyrrolidin-2-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(2-Oxopropyl)pyrrolidin-2-one is a bifunctional organic molecule that holds significant promise as a versatile building block for the synthesis of a wide array of complex nitrogen-containing compounds.[1][2] Its structure incorporates a lactam moiety, a common feature in many biologically active compounds, and a ketone functional group that serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. This unique combination allows for the construction of diverse molecular scaffolds, making it a valuable tool for researchers in medicinal chemistry and drug development. While specific, detailed applications of this compound are not extensively documented in publicly available literature, its functional group makeup allows for a number of predictable and useful synthetic transformations.

Application Notes

The synthetic utility of this compound stems from the reactivity of its ketone carbonyl group and the potential for modification of the pyrrolidinone core. These application notes outline potential synthetic pathways leveraging this reactivity.

Transformations of the Ketone Moiety

The ketone functionality is a versatile starting point for chain elongation, introduction of new functional groups, and the formation of various heterocyclic systems.

  • Olefinations: The ketone can be converted to an alkene via olefination reactions, most notably the Wittig reaction . This allows for the introduction of a variety of substituents, extending the carbon chain and enabling further functionalization of the newly formed double bond. Stabilized ylides are expected to predominantly form (E)-alkenes, while non-stabilized ylides typically favor the formation of (Z)-alkenes.[3][4][5][6]

  • Reductive Amination: The ketone can undergo reductive amination to form a new amine-containing side chain. This reaction is a powerful tool for introducing nitrogen atoms and building more complex amine scaffolds. A variety of primary and secondary amines can be used, leading to a diverse range of products. Sodium triacetoxyborohydride is a mild and commonly used reducing agent for this transformation.[7][8][9][10]

  • Aldol and Knoevenagel Condensations: The ketone can participate in base- or acid-catalyzed aldol and Knoevenagel condensations. These reactions form new carbon-carbon bonds and can lead to the synthesis of α,β-unsaturated carbonyl compounds or other functionally rich structures.[11][12][13] The Knoevenagel condensation, in particular, is a modification of the aldol condensation that involves a nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration reaction.[11]

Modification of the Pyrrolidinone Core

While the ketone offers more straightforward synthetic handles, the pyrrolidinone ring itself can be a target for modification, although this often requires more forcing conditions.

  • Lactam Scaffolding: The pyrrolidinone ring is a common scaffold in many pharmaceutical compounds and can be a key pharmacophoric element.[14][15][16][17] Modifications at the 5-position, originating from the oxopropyl side chain, can be used to explore structure-activity relationships in drug discovery programs.

Experimental Protocols

The following are general, representative protocols for key transformations of a ketone. These should be considered as starting points for the optimization of reactions with this compound.

Wittig Olefination (General Protocol)

This protocol describes a typical Wittig reaction to form an alkene from a ketone.

Reaction Scheme:

Wittig_Reaction start This compound reagent + Ph3P=CHR (Wittig Reagent) product 5-(2-Alkenyl)pyrrolidin-2-one start->product THF, rt Reductive_Amination start This compound reagent + R1R2NH (Amine) product 5-(2-Aminopropyl)pyrrolidin-2-one derivative reagent->product NaBH(OAc)3, DCE, rt Aldol_Condensation start This compound reagent + ArCHO (Aromatic Aldehyde) product α,β-Unsaturated Ketone reagent->product NaOH or KOH, EtOH/H2O, rt Knoevenagel_Condensation start This compound reagent + CH2(CN)2 (Malononitrile) product Substituted Alkene reagent->product Piperidine or other base, EtOH, reflux

References

Application Notes and Protocols for In Vitro Testing of 5-Oxopyrrolidine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-oxopyrrolidine scaffold, a core structure in many natural and synthetic compounds, has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. This document provides detailed application notes on the in vitro evaluation of these derivatives and standardized protocols for key experimental assays.

Summary of Anticancer Activity

A growing body of evidence highlights the potential of 5-oxopyrrolidine derivatives as anticancer therapeutic candidates. Studies have reported their efficacy against various cancer types, including lung, breast, prostate, melanoma, and cervical cancers. The mechanism of action for some of these derivatives appears to involve the induction of apoptosis through the intrinsic pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio.

Data Presentation: In Vitro Efficacy of 5-Oxopyrrolidine Derivatives

The following tables summarize the in vitro anticancer activity of selected 5-oxopyrrolidine derivatives against various human cancer cell lines. The data is presented as IC50 or EC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound IDCancer Cell LineCancer TypeIC50/EC50 (µM)Reference
RPDPRH C-33ACervical Cancer4.66[1]
CaSkiCervical Cancer6.42[1]
SiHaCervical Cancer17.66[1]
HeLaCervical Cancer15.2[1]
HepG2Liver Cancer12.36[1]
7402Liver Cancer22.4[1]
Derivative 13 IGR39Melanoma2.50 ± 0.46[2]
PPC-1Prostate Cancer3.63 ± 0.45[2]
MDA-MB-231Triple-Negative Breast Cancer5.10 ± 0.80[2]
Panc-1Pancreatic Cancer5.77 ± 0.80[2]

Note: RPDPRH is (2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide. Derivative 13 is N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide. EC50 values are comparable to IC50 values and represent the concentration for 50% of maximal effect.

The following table presents the percentage of cell viability of A549 human lung adenocarcinoma cells after treatment with various 5-oxopyrrolidine derivatives at a concentration of 100 µM for 24 hours.

Compound ID% Cell Viability (A549)Reference
Compound 18 ~35%[3]
Compound 19 ~40%[3]
Compound 20 ~30%[3]
Compound 21 ~25%[3]
Compound 22 ~28%[3]

Note: Compounds 18-22 are various hydrazone and bishydrazone derivatives of 1-(4-aminophenyl)-5-oxopyrrolidine. Lower cell viability indicates higher anticancer activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 5-oxopyrrolidine derivatives are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-oxopyrrolidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the 5-oxopyrrolidine derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the 5-oxopyrrolidine derivatives at the desired concentrations for the desired time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the 5-oxopyrrolidine derivatives as for the apoptosis assay.

  • Harvest the cells and wash once with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of 5-oxopyrrolidine derivatives.

G cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Screening cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of 5-Oxopyrrolidine Derivatives dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution treatment Treatment with Derivatives dissolution->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt MTT Assay (Viability/Cytotoxicity) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50/EC50 Determination mtt->ic50 mechanism Mechanism of Action Elucidation apoptosis->mechanism cell_cycle->mechanism

Caption: Workflow for in vitro testing of 5-oxopyrrolidine derivatives.

Signaling Pathway: Intrinsic Apoptosis

The diagram below depicts the intrinsic apoptosis pathway, which can be activated by 5-oxopyrrolidine derivatives, leading to the regulation of Bax and Bcl-2.

G cluster_legend *MOMP: Mitochondrial Outer Membrane Permeabilization compound 5-Oxopyrrolidine Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation bcl2->bax mito Mitochondrion bax->mito Promotes MOMP* cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis legend

Caption: Intrinsic apoptosis pathway activated by 5-oxopyrrolidine derivatives.

References

Application Notes and Protocols for 5-(2-Oxopropyl)pyrrolidin-2-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for 5-(2-Oxopropyl)pyrrolidin-2-one. The following application notes and protocols are based on the broader class of 5-substituted pyrrolidin-2-one derivatives and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Derivatives substituted at the 5-position have shown a wide range of pharmacological activities, making them attractive candidates for drug discovery programs. These activities include anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic effects.[2][3][4][5]

I. Potential Therapeutic Applications

1. Anticancer Activity: Several 5-oxopyrrolidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain hydrazone derivatives of 5-oxopyrrolidine have shown potent activity against human lung adenocarcinoma (A549) cells.[2] The mechanism of action for many of these compounds is still under investigation, but may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.

2. Antimicrobial Activity: The pyrrolidin-2-one nucleus is a core component of some natural and synthetic antimicrobial agents.[2][6] Specific 5-substituted derivatives have exhibited promising activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[2] These compounds represent a potential avenue for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

3. Anti-inflammatory Activity: Certain 2-pyrrolidinone derivatives have been investigated for their anti-inflammatory properties.[3][4][7] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[4][7]

4. Antiarrhythmic Activity: Derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one have been studied for their antiarrhythmic properties.[5] Quantitative structure-activity relationship (QSAR) studies have been conducted to optimize the pharmacological activity of these compounds.[5]

II. Quantitative Biological Data Summary

The following tables summarize representative quantitative data for various 5-substituted pyrrolidin-2-one derivatives from the literature.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives [2]

Compound IDSubstitution at C5Cell LineActivity
18 Hydrazone derivativeA549Potent
19 Hydrazone derivativeA549Potent
20 Thiophene-2-carbaldehyde hydrazoneA549Potent
21 5-nitrothiophene-2-carbaldehyde hydrazoneA549Most Potent
22 Hexane-2,5-dione bishydrazoneA549Potent

Table 2: Antimicrobial Activity of a 5-Oxopyrrolidine Derivative [2]

Compound IDSubstitution at C5Bacterial StrainMIC (µg/mL)
21 5-nitrothiophene-2-carbaldehyde hydrazoneMultidrug-resistant S. aureusPromising

Table 3: In-vitro Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives [4]

Compound IDSubstitution PatternCOX-2 IC50 (µM)Selectivity Index (SI)
13e N-substituted with aryl carbonyl0.9831.5

Table 4: Antiarrhythmic Activity of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one Derivatives [5]

Compound IDArylpiperazinyl SubstitutionED50 (mM/kg)
Representative CompoundsVariousVaries based on substitution

III. Experimental Protocols

1. General Synthesis of 5-Substituted Pyrrolidin-2-ones

A general method for the synthesis of 5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines.[8][9] This method includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation.[8][9]

  • Materials: Donor-acceptor cyclopropane, primary amine (e.g., aniline or benzylamine), Lewis acid catalyst (e.g., Y(OTf)3), solvent (e.g., toluene).

  • Procedure:

    • Dissolve the donor-acceptor cyclopropane and the primary amine in the solvent.

    • Add the Lewis acid catalyst to the reaction mixture.

    • Reflux the mixture for a specified time, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Another common method is the lactamization of γ-amino acids or their esters, or the reaction of γ-butyrolactone with amines.[6][10]

2. In Vitro Anticancer Activity Assay (MTT Assay) [2]

  • Cell Lines: Human cancer cell line (e.g., A549) and a non-cancerous control cell line.

  • Materials: Test compounds, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value for each compound.

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [2][11]

  • Bacterial Strains: Test organisms (e.g., S. aureus).

  • Materials: Test compounds, Mueller-Hinton broth (MHB), bacterial inoculum, 96-well microtiter plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

    • Add a standardized bacterial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4. In Vitro COX Inhibition Assay [4]

  • Enzymes: Ovine COX-1 and COX-2.

  • Materials: Test compounds, arachidonic acid, enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).

  • Procedure:

    • Pre-incubate the enzyme with the test compound for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction after a defined time.

    • Measure the amount of PGE2 produced using a competitive EIA kit.

    • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

IV. Visualizations

anticancer_pathway cluster_cell Cancer Cell Drug Drug Receptor Receptor Drug->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Inhibition Proliferation_Factors Proliferation Factors Signaling_Cascade->Proliferation_Factors Downregulation Apoptosis_Factors Apoptosis Factors Signaling_Cascade->Apoptosis_Factors Upregulation Cell_Proliferation Cell_Proliferation Proliferation_Factors->Cell_Proliferation Inhibition Apoptosis Apoptosis Apoptosis_Factors->Apoptosis Induction

Caption: Hypothetical signaling pathway for an anticancer 5-substituted pyrrolidin-2-one derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis In_Vitro_Assays In Vitro Assays (e.g., MTT, MIC) Structural_Analysis->In_Vitro_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling Hit_Identification->ADMET_Profiling Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate ADMET_Profiling->Lead_Candidate

Caption: General experimental workflow for the discovery of bioactive pyrrolidin-2-one derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 5-(2-Oxopropyl)pyrrolidin-2-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(2-Oxopropyl)pyrrolidin-2-one. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low yield after column chromatography.

Possible Cause Recommendation
Compound streaking/tailing on the column: This can be due to the polar nature of the lactam and ketone functionalities.1. Optimize Solvent System: Add a small amount of a polar modifier like methanol or a basic modifier like triethylamine to your mobile phase to reduce tailing. 2. Sample Loading: Load the crude product onto the column in a minimal amount of solvent. Consider dry loading by adsorbing the compound onto a small amount of silica gel.
Improper Stationary Phase Selection: The polarity of the stationary phase may not be optimal.1. Normal Phase: Use silica gel or alumina. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Reverse Phase: If the compound is sufficiently polar, consider C18 silica with a water/acetonitrile or water/methanol mobile phase.
Co-elution with Impurities: Starting materials or byproducts may have similar polarities.1. Gradient Elution: Employ a shallow gradient to improve separation. 2. Alternative Techniques: Consider preparative HPLC for difficult separations.

Issue 2: Persistent impurities observed by NMR or LC-MS after purification.

Possible Cause Recommendation
Starting Material Contamination: Unreacted starting materials may persist.Review the reaction work-up to ensure complete removal of starting materials before purification. An acidic or basic wash may be necessary depending on the nature of the starting materials.
Solvent Impurities: Solvents used for extraction or chromatography may not be of sufficient purity.Use HPLC-grade or distilled solvents for all purification steps.
Degradation of the Compound: The compound may be sensitive to acidic or basic conditions, or prolonged heat.1. Neutralize pH: Ensure the crude product is neutralized before concentrating and purifying. 2. Avoid Excessive Heat: Use a rotovap with a water bath at a moderate temperature (e.g., 40-50°C).

Issue 3: Oily product that fails to crystallize during recrystallization.

Possible Cause Recommendation
High Impurity Level: The presence of impurities can inhibit crystal formation.First, attempt purification by column chromatography to remove the bulk of impurities.
Incorrect Solvent Choice: The solvent may be too good or too poor for crystallization.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, isopropanol, toluene, or mixtures with hexanes/heptane). 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature.
Presence of Water: Water can sometimes act as an impurity and prevent crystallization.Ensure all solvents are anhydrous and the glassware is thoroughly dried.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and generally effective method for purifying this compound is column chromatography on silica gel. This technique is well-suited for separating the moderately polar target compound from both less polar and more polar impurities.

Q2: What are the expected purity levels for commercially available this compound?

A2: Commercially available this compound typically has a minimum purity of 95%.[1] Higher purity grades may be available upon request or through further in-house purification.

Q3: Can distillation be used to purify this compound?

A3: While vacuum distillation is a potential method for purifying pyrrolidinone derivatives, it may not be ideal for this compound due to the potential for thermal degradation at elevated temperatures. If attempted, it should be performed under high vacuum to keep the distillation temperature as low as possible.

Q4: Are there any known incompatibilities to be aware of during purification?

A4: Pyrrolidinones can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to maintain a near-neutral pH during work-up and purification steps.

Quantitative Data Summary

The following table summarizes typical outcomes for different purification techniques based on general laboratory practices for similar compounds.

Purification Technique Typical Purity Achieved Expected Yield Range Primary Advantages Common Disadvantages
Silica Gel Column Chromatography >98%60-90%High resolution, applicable to a wide range of impurities.Can be time-consuming and require large solvent volumes.
Recrystallization >99%40-80%Yields highly pure crystalline solid, cost-effective.Requires a suitable solvent system, may result in lower yields.
Vacuum Distillation 95-98%50-85%Effective for removing non-volatile impurities.Risk of thermal decomposition, less effective for separating isomers.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 20% to 50% ethyl acetate in hexanes) to elute the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product workup Aqueous Work-up start->workup chromatography Column Chromatography workup->chromatography distillation Vacuum Distillation workup->distillation recrystallization Recrystallization chromatography->recrystallization analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis distillation->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Impure Product low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product streaking Streaking/Tailing low_yield->streaking Yes coelution Co-elution low_yield->coelution Yes optimize_mobile_phase Optimize Mobile Phase streaking->optimize_mobile_phase dry_loading Dry Loading streaking->dry_loading gradient_elution Use Gradient Elution coelution->gradient_elution wrong_solvent Incorrect Solvent oily_product->wrong_solvent Yes high_impurity High Impurity oily_product->high_impurity Yes solvent_screen Screen Solvents wrong_solvent->solvent_screen pre_purify Pre-purify by Chromatography high_impurity->pre_purify

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 5-Oxopyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-oxopyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of 5-oxopyrrolidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 5-oxopyrrolidine core structure?

The synthesis of the 5-oxopyrrolidine ring can be achieved through various precursors. The most common starting materials include:

  • Glutamic Acid and Glutamine: These amino acids can undergo intramolecular cyclization to form pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid). This can be achieved through thermal dehydration or enzymatic conversion.

  • Itaconic Acid: This dicarboxylic acid can react with primary amines in a Michael addition followed by cyclization to yield N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2]

  • 1,4-Dicarbonyl Compounds: While more general for pyrrole synthesis via the Paal-Knorr reaction, certain 1,4-dicarbonyl compounds can be precursors to substituted pyrrolidinones.[3][4]

Q2: What is the difference between enzymatic and non-enzymatic cyclization of glutamic acid/glutamine?

The cyclization of glutamic acid or glutamine to pyroglutamic acid can occur through two main routes:

  • Non-enzymatic (Spontaneous) Cyclization: This is typically induced by heat and changes in pH. The reaction is favored under both acidic (pH 4) and alkaline (pH 8) conditions, with minimal formation occurring around pH 6.2.[5] This method is common for bulk chemical synthesis but can also be a problematic side reaction in peptide and protein chemistry.[5]

  • Enzymatic Cyclization: This is catalyzed by the enzyme glutaminyl cyclase. This process is highly specific and occurs under physiological conditions.

Q3: Can 5-oxopyrrolidine synthesis be performed under solvent-free conditions?

Yes, certain methods for 5-oxopyrrolidine synthesis can be carried out without a solvent. For instance, the condensation of 4-aminobenzenesulfonamides with itaconic acid can be performed by heating the neat mixture of reactants at high temperatures (140–165 °C).[6]

Troubleshooting Guides

Problem: Low Reaction Yield
Possible Cause Suggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using TLC or another appropriate analytical technique. Continue the reaction until the starting material is consumed. - Increase Temperature: For thermal cyclizations, ensure the temperature is optimal. For glutamic acid, heating is essential for dehydration. However, be aware that excessive heat can lead to side reactions. - Check Catalyst Activity: If using a catalyst, ensure it is active and has not been poisoned. Consider using fresh catalyst or regenerating the existing catalyst if possible.[7][8]
Side Reactions - Control pH: The pH of the reaction medium can significantly influence the formation of side products. For the cyclization of glutamic acid, maintaining a pH around 6.2 can minimize unwanted reactions.[5] - Optimize Reagent Stoichiometry: Using an excess of one reagent can sometimes drive the reaction to completion but may also lead to the formation of byproducts. Experiment with different molar ratios of your starting materials.
Product Loss During Workup and Purification - Optimize Extraction: Ensure the pH of the aqueous phase is adjusted to maximize the partitioning of your product into the organic layer. - Refine Purification Method: For column chromatography, select an appropriate solvent system to achieve good separation. Recrystallization can be an effective method for purification if a suitable solvent is found.
Problem: Presence of Impurities in the Final Product
Possible Impurity Identification and Removal
Unreacted Starting Materials - Identification: Compare the analytical data (e.g., NMR, TLC) of your product with that of the starting materials. - Removal: Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. If starting materials persist, they can often be removed by column chromatography or recrystallization.
Side Products from Michael Addition - Identification: In syntheses involving itaconic acid, side products from double Michael addition or other alternative reaction pathways can occur. These can be identified by spectroscopic methods like NMR and mass spectrometry. - Prevention: Control the reaction temperature and stoichiometry. Slower addition of the amine to itaconic acid may help in minimizing the formation of these side products.
Racemization of Chiral Centers - Identification: If you start with a chiral precursor, racemization can occur, especially under harsh acidic or basic conditions or at elevated temperatures. This can be detected using chiral HPLC or by measuring the optical rotation of the product. - Prevention: Use milder reaction conditions. If a catalyst is used, choose one that does not promote racemization. Employ racemization-free coupling reagents when synthesizing chiral amide derivatives.[9][10]

Data Hub

Table 1: Effect of pH on Pyroglutamic Acid Formation from N-Terminal Glutamic Acid
pHRelative Rate of Formation
4.0Increased
6.2Minimal
8.0Increased

Data synthesized from information on the pH-dependent cyclization of glutamic acid.[5]

Table 2: Example Yields for 5-Oxopyrrolidine Synthesis from Itaconic Acid
Amine ReactantSolventReaction ConditionsYield (%)Reference
N-(4-aminophenyl)acetamideWaterReflux, 12 h96[11]
2-Amino-5-methylphenolWaterReflux, 2 h88[2]

Protocol Repository

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[11]

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Water

  • 5% Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is refluxed for 12 hours.

  • After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.

  • The mixture is then cooled, and the formed crystalline solid is filtered off and washed with water.

  • The crude product is purified by dissolving it in a 5% sodium hydroxide solution, filtering the solution, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

  • The precipitated pure product is filtered, washed with water, and dried.

Protocol 2: Thermal Dehydration of L-Glutamic Acid to L-Pyroglutamic Acid

Materials:

  • L-Glutamic Acid

  • Water (optional, for aqueous reflux method)

  • Ethanol (for purification)

Procedure (Aqueous Reflux Method):

  • A mixture of L-glutamic acid and water (e.g., 1:3 ratio by weight) is heated under reflux for an extended period (e.g., 18 hours).

  • After reflux, a portion of the water is removed by distillation.

  • The concentrated solution is cooled to induce crystallization of L-pyroglutamic acid.

  • The crude product is collected by filtration and can be further purified by recrystallization from ethanol.

Visual Aids

Experimental Workflow for 5-Oxopyrrolidine Synthesis from Itaconic Acid

experimental_workflow start Start reactants Mix Amine and Itaconic Acid in Solvent start->reactants reaction Reflux Reaction (Monitor by TLC) reactants->reaction workup Acid/Base Workup and Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Troubleshooting Logic for Low Yield in 5-Oxopyrrolidine Synthesis

troubleshooting_low_yield start Low Yield Observed check_reaction Check for complete consumption of starting materials (TLC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant side products observed? check_reaction->side_products Yes extend_time Increase reaction time and/or temperature incomplete->extend_time check_catalyst Check catalyst activity extend_time->check_catalyst yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No optimize_conditions Optimize reaction conditions (pH, stoichiometry) yes_side->optimize_conditions workup_loss Investigate workup and purification steps for product loss no_side->workup_loss

Caption: A logical flowchart for troubleshooting low yields in 5-oxopyrrolidine synthesis.

References

Technical Support Center: Synthesis of 5-(2-Oxopropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-(2-Oxopropyl)pyrrolidin-2-one. The primary synthesis route discussed is the Michael addition of an acetone enolate to 5-vinyl-2-pyrrolidin-2-one.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound via Michael addition.

Problem IDQuestionPossible CausesSuggested Solutions
YIELD-01 My reaction yield is consistently low. 1. Incomplete deprotonation of acetone. 2. The base used is not strong enough. 3. Reaction temperature is too low. 4. Reaction time is insufficient. 5. Poor quality of starting materials (e.g., wet solvent or reagents).1. Use a stronger base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). 2. Ensure the reaction is carried out under strictly anhydrous conditions. 3. Gradually increase the reaction temperature and monitor for product formation. 4. Extend the reaction time. 5. Use freshly distilled solvents and high-purity reagents.
PURITY-01 I am observing multiple spots on my TLC plate, indicating the presence of impurities. 1. Formation of di-addition product (addition of a second molecule of 5-vinyl-2-pyrrolidin-2-one to the product). 2. Self-condensation of acetone (aldol condensation). 3. Polymerization of 5-vinyl-2-pyrrolidin-2-one. 4. Unreacted starting materials.1. Use a slight excess of the acetone nucleophile. 2. Add acetone slowly to the reaction mixture. 3. Maintain a low reaction temperature to minimize side reactions. 4. Consider using a milder base. 5. Purify the product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane).
RXN-01 The reaction is not proceeding to completion. 1. Inactive catalyst or base. 2. Presence of inhibitors (e.g., water or acidic impurities). 3. Insufficient mixing.1. Use fresh, high-quality base. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Use a magnetic stirrer and ensure vigorous stirring throughout the reaction.
WORKUP-01 I am having difficulty isolating the product during the workup. 1. The product is water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. 2. Use a larger volume of organic solvent for extraction. 3. Break up emulsions by adding a small amount of brine or by passing the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely applicable method is the base-catalyzed Michael addition of an acetone enolate to 5-vinyl-2-pyrrolidin-2-one. This reaction forms a new carbon-carbon bond at the β-position of the vinyl group.

Q2: What are the critical parameters to control for a successful Michael addition in this synthesis?

A2: The most critical parameters are the choice of base, reaction temperature, and the stoichiometry of the reactants. A strong, non-nucleophilic base like LDA is often preferred. The reaction is typically run at low temperatures to control side reactions. Using a slight excess of the acetone nucleophile can help to drive the reaction to completion and minimize di-addition products.

Q3: What are the potential side reactions to be aware of?

A3: The primary side reactions include the aldol condensation of acetone, polymerization of the 5-vinyl-2-pyrrolidin-2-one starting material, and the formation of a di-addition product where a second molecule of the vinyl pyrrolidinone reacts with the initial product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.

Experimental Protocols

Proposed Synthesis of this compound via Michael Addition

This protocol describes a hypothetical procedure for the synthesis of this compound.

Materials:

  • 5-vinyl-2-pyrrolidin-2-one

  • Acetone (anhydrous)

  • Lithium diisopropylamide (LDA) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous acetone (1.2 equivalents) dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF (1.1 equivalents) to the acetone solution via the dropping funnel over 30 minutes. Stir the mixture at -78 °C for an additional 30 minutes to ensure complete formation of the lithium enolate of acetone.

  • In a separate flask, dissolve 5-vinyl-2-pyrrolidin-2-one (1.0 equivalent) in anhydrous THF.

  • Add the solution of 5-vinyl-2-pyrrolidin-2-one dropwise to the cold enolate solution over 30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 5-vinyl-2-pyrrolidin-2-one 5-vinyl-2-pyrrolidin-2-one This compound This compound 5-vinyl-2-pyrrolidin-2-one->this compound Acetone Acetone Acetone Enolate Acetone Enolate Acetone->Acetone Enolate Base (LDA) Acetone Enolate->this compound Michael Addition

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield? check_base Is the base strong enough and anhydrous? start->check_base check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Use a stronger, anhydrous base (e.g., LDA). check_base->solution_base No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Experiment with a higher temperature. check_temp->solution_temp No check_reagents Are starting materials pure and dry? check_time->check_reagents Yes solution_time Increase the reaction time. check_time->solution_time No solution_reagents Purify/dry starting materials and solvents. check_reagents->solution_reagents No end Yield Improved check_reagents->end Yes solution_base->end solution_temp->end solution_time->end solution_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Synthesis of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of pyrrolidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find answers to common questions and troubleshooting guides for specific issues encountered during the synthesis of pyrrolidinone derivatives.

Issue 1: Formation of Furan Byproducts in Paal-Knorr Type Syntheses

Q: I am attempting a Paal-Knorr type synthesis of a pyrrolidinone derivative from a 1,4-dicarbonyl compound and a primary amine, but I am observing a significant amount of a furan byproduct. How can I prevent this?

A: The formation of furans is a common side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions. The reaction pathway is highly dependent on the pH of the reaction medium.

Troubleshooting Guide:

  • pH Control is Critical: The key to preventing furan formation is to maintain a neutral or weakly acidic pH. Reactions carried out at a pH below 3 strongly favor the formation of furans[1][2].

  • Choice of Acid Catalyst: Avoid using strong acids like HCl or H₂SO₄ directly. Instead, use a weak acid such as acetic acid to catalyze the reaction. This will accelerate the desired pyrrole formation without promoting the furan synthesis pathway[1][3].

  • Amine Salts: Be cautious when using amine hydrochloride salts, as they can lower the pH sufficiently to promote furan formation[1]. It is often better to use the free amine.

Experimental Protocol to Minimize Furan Formation:

  • Reactant Stoichiometry: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Amine Addition: Add an excess of the primary amine to the solution.

  • Catalyst: If catalysis is needed, add a catalytic amount of a weak acid like acetic acid.

  • Temperature and Monitoring: Heat the reaction mixture (e.g., reflux) and monitor the progress by TLC or LC-MS, checking for the formation of both the desired pyrrolidinone and the furan byproduct.

  • Work-up: Once the reaction is complete, neutralize any excess acid before work-up and purification.

Issue 2: Ring-Opening Polymerization of 2-Pyrrolidinone

Q: I am using 2-pyrrolidinone as a starting material, and I am observing the formation of a polymeric substance, leading to low yields of my desired product. What is causing this and how can I stop it?

A: 2-Pyrrolidinone can undergo ring-opening polymerization in the presence of a base to form polypyrrolidone, also known as Nylon 4[4]. This is a common side reaction if your reaction conditions are basic.

Troubleshooting Guide:

  • Avoid Strong Bases: Whenever possible, avoid the use of strong bases when working with 2-pyrrolidinone, especially at elevated temperatures.

  • Catalyst Choice: If a base is necessary for your transformation, consider using a milder, non-nucleophilic base.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of polymerization.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent prolonged exposure to basic conditions.

Issue 3: Catalyst Deactivation in the Synthesis of N-Vinyl-2-pyrrolidone (NVP)

Q: In my synthesis of N-Vinyl-2-pyrrolidone (NVP) from 2-pyrrolidone and acetylene using a KOH catalyst, the reaction stops prematurely. What could be the cause?

A: A common issue in NVP synthesis is the deactivation of the potassium hydroxide catalyst due to the presence of water. Water reacts with the potassium salt of 2-pyrrolidone, causing the pyrrolidinone ring to open and form potassium 4-aminobutyrate. This byproduct deactivates the catalyst[5][6].

Troubleshooting Guide:

  • Strict Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions throughout the reaction.

  • Water Removal: Before introducing acetylene, any water generated from the formation of the potassium salt of 2-pyrrolidone from KOH must be removed. This is typically achieved by vacuum distillation or azeotropic distillation with a suitable solvent[5].

  • Solvent Choice: The choice of solvent can also influence the impact of water. Using a solvent that allows for efficient azeotropic removal of water is beneficial.

Quantitative Impact of Water on NVP Synthesis:

Water Content (%)Catalyst ActivityNVP Yield (%)
< 0.2High> 90
> 0.5Significantly Reduced< 60[7]

Experimental Protocol for Water Removal:

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-pyrrolidone in a suitable solvent.

  • Base Addition: Carefully add potassium hydroxide.

  • Water Removal: Heat the mixture and remove the water formed azeotropically using a Dean-Stark apparatus or by vacuum distillation until the water content is below 0.2%[5].

  • Vinylation Reaction: Once the system is dry, introduce acetylene gas to proceed with the vinylation reaction.

Issue 4: Byproduct Formation in the Conversion of Glutamic Acid to 2-Pyrrolidone

Q: I am synthesizing 2-pyrrolidone from glutamic acid and observing the formation of pyrrolidine and 5-methyl-2-pyrrolidone as byproducts. How can I improve the selectivity towards 2-pyrrolidone?

A: The conversion of glutamic acid to 2-pyrrolidone can indeed be accompanied by the formation of side products such as pyrrolidine and 5-methyl-2-pyrrolidone[8]. The selectivity is highly dependent on the catalyst and reaction conditions.

Troubleshooting Guide:

  • Catalyst Selection: Ruthenium-based catalysts, particularly Ru/Al₂O₃, have shown high selectivity for the formation of 2-pyrrolidone from glutamic acid, minimizing the formation of byproducts[9][10][11]. In contrast, platinum, palladium, and rhodium catalysts tend to favor the formation of pyroglutaminol, an intermediate[9].

  • Reaction Atmosphere: The reaction should be carried out under a hydrogen atmosphere, as this is crucial for the desired reaction pathway[9][11].

  • Temperature and Pressure: Mild reaction conditions (e.g., 160°C, 2 MPa H₂) are generally preferred to avoid degradation of the amino acid starting material and reduce the formation of side products[8].

Quantitative Data on Catalyst Selectivity:

CatalystMain Product2-Pyrrolidone Yield (%)Reference
Ru/Al₂O₃2-Pyrrolidone~60[8][9]
Pt/Al₂O₃PyroglutaminolLow[9]
Pd/Al₂O₃PyroglutaminolLow[9]
Rh/Al₂O₃PyroglutaminolLow[9]

Visualized Workflows and Reaction Pathways

Paal-Knorr Synthesis: Pyrrolidinone vs. Furan Formation

The following diagram illustrates the competing reaction pathways in the Paal-Knorr synthesis, highlighting the critical role of pH.

Paal_Knorr cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dicarbonyl 1,4-Dicarbonyl Weak_Acid Weakly Acidic / Neutral (pH > 3) Strong_Acid Strongly Acidic (pH < 3) Amine Primary Amine Pyrrolidinone Desired Pyrrolidinone Weak_Acid->Pyrrolidinone Favored Pathway Furan Furan Byproduct Strong_Acid->Furan Side Reaction Pathway

Caption: Paal-Knorr synthesis decision pathway.

Troubleshooting Workflow for NVP Synthesis

This workflow outlines the steps to diagnose and resolve catalyst deactivation during NVP synthesis.

Caption: NVP synthesis troubleshooting workflow.

References

Optimization of reaction conditions for 5-oxopyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-oxopyrrolidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-oxopyrrolidine derivatives?

A1: Common starting materials include itaconic acid, which reacts with various primary amines (like N-(4-aminophenyl)acetamide or 2-aminophenol) to form the core 5-oxopyrrolidine-3-carboxylic acid structure.[1][2] This core structure can then be further modified. Other approaches may involve multicomponent reactions using an α-diazo ester, an imine, and an alkene or alkyne.[3]

Q2: What are typical reaction conditions for 5-oxopyrrolidine synthesis?

A2: Reaction conditions vary depending on the specific synthetic route. A common method involves reacting itaconic acid with an amine in water at reflux temperature for several hours.[1][4] Subsequent modifications, such as esterification, are often carried out in an alcohol like methanol with an acid catalyst (e.g., H₂SO₄) under reflux.[4][5] The formation of hydrazone derivatives from hydrazides is typically performed by reacting with aldehydes in a solvent like propan-2-ol, sometimes with an acid catalyst.[2][6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a common method for tracking the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis. The structure of the final products is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy, as well as elemental analysis.[6][7][8]

Q4: What are the common methods for purifying 5-oxopyrrolidine derivatives?

A4: Purification methods depend on the physical properties of the synthesized compound. Recrystallization from a suitable solvent or solvent mixture (e.g., propan-2-ol, methanol/water) is frequently used for solid products.[5] If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a common alternative.[9] Often, the crude product is first filtered, washed with water or another solvent to remove impurities, and then dried before further purification.[1][9]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the possible causes and solutions?

A: Low or no yield can stem from several factors. Here are some common causes and troubleshooting steps:

  • Cause 1: Reagent Quality or Stoichiometry. The starting materials may be degraded or contain impurities. The molar ratios of the reactants might also be incorrect.

    • Solution: Ensure the purity of your reagents using appropriate analytical techniques. Use freshly opened or properly stored chemicals. Carefully check the stoichiometry of your reactants; for some reactions, a slight excess of one reagent may be beneficial.[1]

  • Cause 2: Suboptimal Reaction Temperature. The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow, and if it's too high, it could lead to decomposition or side reactions.

    • Solution: The optimal temperature is often at reflux in a suitable solvent like water or methanol.[6][7] Consult literature for the specific reaction you are performing. You may need to perform small-scale experiments to find the optimal temperature for your specific substrates.[10]

  • Cause 3: Ineffective Catalyst. If your reaction is catalyst-dependent, the catalyst may be inactive or used in an insufficient amount.

    • Solution: Ensure the catalyst is active and from a reliable source. For acid-catalyzed reactions like esterification or hydrazone formation, common catalysts include sulfuric acid, hydrochloric acid, or glacial acetic acid.[4][6][8] Optimization of the catalyst loading (e.g., 10 mol%) can significantly improve yields.[10]

  • Cause 4: Incorrect Solvent. The choice of solvent is crucial as it affects solubility, reaction rate, and temperature.

    • Solution: Solvents like water, methanol, ethanol, and propan-2-ol are commonly used.[1][10][11] The polarity of the solvent can influence the reaction outcome. For instance, using a water-ethanol mixture has been shown to be effective in certain syntheses.[10] It may be necessary to screen several solvents to find the most suitable one for your reaction.[11]

Problem: Formation of Multiple By-products

Q: My final product is contaminated with significant amounts of by-products. How can I minimize their formation?

A: The formation of by-products is a common issue. Consider the following:

  • Cause 1: Reaction Temperature Too High. Elevated temperatures can sometimes promote side reactions or decomposition of the starting materials or product.

    • Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time. Finding a balance between reaction rate and selectivity is key.[12]

  • Cause 2: Incorrect Stoichiometry. An excess of a reactive starting material can lead to the formation of undesired products.

    • Solution: Carefully control the stoichiometry of the reactants. In some cases, slow addition of one reagent to the reaction mixture can help to minimize side reactions.

  • Cause 3: Presence of Air or Moisture. Some reactions are sensitive to air or moisture.

    • Solution: If your reactants or intermediates are sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Use anhydrous solvents if moisture is a concern.

Problem: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating my product. It either won't crystallize or is difficult to purify. What can I do?

A: Isolation and purification challenges are common. Here are some suggestions:

  • Cause 1: Product is an Oil. The product may not be a solid at room temperature or may form an oil due to impurities.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product if available. You can also try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to precipitate the product. If these methods fail, purification by column chromatography is the best alternative.

  • Cause 2: Product is Highly Soluble. The product might be too soluble in the crystallization solvent, leading to poor recovery.

    • Solution: Cool the solution in an ice bath or freezer to decrease solubility. If the product is still soluble, try a different solvent or a mixture of solvents where the product has lower solubility.

  • Cause 3: Difficulty Separating from Starting Material or By-products. The product may have similar properties to impurities, making separation difficult.

    • Solution: If recrystallization is ineffective, column chromatography with an optimized solvent system is recommended. You may need to try different solvent polarities to achieve good separation.

Data Presentation

Table 1: Optimization of Reaction Conditions for Hydrazone Synthesis

The following table summarizes the effect of different aldehydes on the yield of 1-(2-hydroxyphenyl)-N′-substituted-5-oxopyrrolidine-3-carbohydrazides.

EntryAldehyde SubstituentSolventConditionsYield (%)Reference
14-ClC₆H₄Propan-2-olReflux60-90[2]
24-BrC₆H₄Propan-2-olReflux60-90[2]
34-O₂NC₆H₄Propan-2-olReflux60-90[2]
45-nitrothien-2-ylPropan-2-olReflux60-90[2]
5Aromatic AldehydesWater/Propan-2-olReflux, 2h38-98[1]
Table 2: Optimization of Benzimidazole Synthesis

The following table shows the yields for the synthesis of benzimidazole derivatives from 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and various o-phenylenediamines.

Entryo-phenylenediamine SubstituentSolventConditionsYield (%)Reference
1Unsubstituted4M HClReflux, 24h54-67[7]
25-fluoro4M HClReflux, 24h54-67[7]
35-chloro4M HClReflux, 24h54-67[7]
45-methyl4M HClReflux, 24h54-67[7]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2)[1][4]
  • Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (1) and itaconic acid is prepared in water.

  • Heating: The mixture is heated at reflux for 12 hours.

  • Work-up: After cooling, the reaction mixture is acidified with 5% HCl.

  • Isolation: The resulting solid precipitate is filtered off, washed with water, and dried to yield the final product.

Protocol 2: General Procedure for the Preparation of Hydrazones[1]
  • Reaction Setup: A hot solution of the corresponding acid hydrazide (e.g., 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide) is prepared in water with the addition of a few drops of hydrochloric acid.

  • Addition of Aldehyde: A solution of the corresponding aromatic aldehyde (1.5 equivalents) in propan-2-ol is added to the hydrazide solution.

  • Heating: The mixture is heated at reflux for 2 hours.

  • Isolation: After cooling, the solid that forms is filtered off, washed with water, and dried to give the final hydrazone product.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_modification Further Modification (Optional) cluster_end Final Steps A Primary Amine C Mix & Reflux in Solvent (e.g., Water) A->C B Itaconic Acid B->C D Esterification C->D G Work-up & Isolation (Filtration/Washing) C->G Product Formation E Hydrazinolysis D->E F Condensation with Aldehyde E->F F->G H Purification (Recrystallization/Chromatography) G->H I Characterization (NMR, IR, etc.) H->I

Caption: General workflow for 5-oxopyrrolidine synthesis.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low or No Product Yield B Reagent Quality/ Stoichiometry Issue? A->B C Incorrect Reaction Temperature? A->C D Catalyst Ineffective? A->D E Suboptimal Solvent? A->E F Verify Purity & Molar Ratios B->F Yes G Optimize Temperature (e.g., Reflux) C->G Yes H Check Catalyst Activity & Loading D->H Yes I Screen Different Solvents E->I Yes

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Pyrrolidinone Compound Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized pyrrolidinone compounds. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and biological testing.

Troubleshooting Guide: Low Bioactivity

Low or inconsistent bioactivity is a frequent challenge in the development of novel pyrrolidinone-based compounds. This guide provides a systematic approach to identifying and resolving the root causes.

Question: My synthesized pyrrolidinone compound shows significantly lower bioactivity than expected. What are the potential causes?

Answer: Low bioactivity can stem from several factors, ranging from compound purity and structural integrity to the experimental conditions of the bioassay. A logical troubleshooting approach is crucial for efficiently identifying the issue.

Troubleshooting Flowchart

Troubleshooting_Low_Bioactivity start Low Bioactivity Observed check_purity 1. Verify Compound Purity & Identity start->check_purity check_structure 2. Confirm Stereochemistry check_purity->check_structure Pure impure Impurity Detected check_purity->impure Not Pure check_storage 3. Assess Compound Stability check_structure->check_storage Correct Isomer wrong_isomer Incorrect Isomer or Racemic Mixture check_structure->wrong_isomer Incorrect/Mixed Isomers check_assay 4. Review Bioassay Protocol check_storage->check_assay Stable degradation Degradation Suspected check_storage->degradation Unstable solution Bioactivity Issue Resolved check_assay->solution Optimal assay_issue Assay Conditions Suboptimal check_assay->assay_issue Suboptimal purify Action: Re-purify Compound (e.g., HPLC, Column Chromatography) impure->purify purify->check_purity chiral_sep Action: Perform Chiral Separation or Resynthesize with Stereocontrol wrong_isomer->chiral_sep chiral_sep->check_structure resynthesize_storage Action: Resynthesize and Store Under Inert Atmosphere at Low Temperature degradation->resynthesize_storage resynthesize_storage->check_storage optimize_assay Action: Optimize Assay Parameters (e.g., concentration, incubation time) assay_issue->optimize_assay optimize_assay->check_assay

Caption: A flowchart for troubleshooting low bioactivity.

Frequently Asked Questions (FAQs)

I. Synthesis and Purification

Question: What are common side reactions during the synthesis of N-substituted pyrrolidinones from γ-butyrolactone (GBL) and a primary amine that could lead to inactive byproducts?

Answer: The reaction of γ-butyrolactone with a primary amine is a common route to N-substituted 2-pyrrolidinones. However, several side reactions can occur, leading to impurities that may interfere with biological activity:

  • Incomplete Cyclization: The initial reaction between the amine and GBL forms a γ-hydroxyamide intermediate. If this intermediate fails to cyclize (due to insufficient temperature or reaction time), it can remain as a significant impurity. This linear amide is unlikely to have the same bioactivity as the cyclized lactam.

  • Hydrolysis of GBL: γ-Butyrolactone can be hydrolyzed to γ-hydroxybutyric acid, especially in the presence of water and under acidic or basic conditions. This consumes the starting material and reduces the yield of the desired product.

  • Polymerization of GBL: Under certain conditions, GBL can undergo ring-opening polymerization, leading to poly(4-hydroxybutyrate).

  • Thermal Decomposition: High reaction temperatures, while often necessary for cyclization, can lead to decomposition of the starting materials, intermediate, or the final product, generating a complex mixture of byproducts.

General Troubleshooting for Low Yield in Lactamization

Parameter Recommendation Rationale
Reaction Temperature Optimize temperature; often in the range of 250-290°C for industrial processes without a catalyst. Ensures sufficient energy for the dehydration and cyclization of the γ-hydroxyamide intermediate.
Reaction Time Monitor the reaction progress (e.g., by TLC or GC-MS) to determine the optimal time. Insufficient time leads to incomplete reaction, while excessive time can promote decomposition.
Purity of Reactants Use pure γ-butyrolactone and amine. Impurities in starting materials can lead to side reactions and the formation of undesired byproducts.

| Water Removal | Ensure efficient removal of water formed during the reaction. | The reaction is a dehydration; removing water drives the equilibrium towards the product. |

Question: How can I purify my synthesized pyrrolidinone compound effectively?

Answer: High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying pyrrolidinone derivatives. The choice of conditions depends on the polarity of the compound.

Typical HPLC Purification Parameters

Parameter Condition
Column Reverse-phase C18 or a polar-modified column like Newcrom R1.
Mobile Phase A gradient of water and an organic solvent like acetonitrile or methanol.
Additive For acidic or basic compounds, a modifier like formic acid or trifluoroacetic acid (for acidic compounds) or a buffer (for MS compatibility) may be needed.

| Detection | UV detection at a wavelength where the compound absorbs. |

Experimental Workflow: Synthesis to Bioassay

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation synthesis Synthesis of Pyrrolidinone (e.g., from γ-Butyrolactone) workup Reaction Work-up synthesis->workup purification Purification (e.g., HPLC) workup->purification nmr_ms Structural Confirmation (NMR, Mass Spectrometry) purification->nmr_ms purity_check Purity Assessment (>95% required) nmr_ms->purity_check bioassay Bioactivity Assay (e.g., MTT, Neuraminidase Assay) purity_check->bioassay data_analysis Data Analysis (IC50/EC50 determination) bioassay->data_analysis Kinase_Inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase_domain Kinase Domain receptor->kinase_domain activates atp ATP atp->kinase_domain pyrrolidinone Pyrrolidinone Inhibitor pyrrolidinone->kinase_domain binds to ATP-binding site substrate Substrate Protein kinase_domain->substrate phosphorylates phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->downstream apoptosis Apoptosis downstream->apoptosis inhibition leads to

Stability issues of 5-(2-Oxopropyl)pyrrolidin-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(2-Oxopropyl)pyrrolidin-2-one in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around the reactivity of its two main functional groups: the γ-lactam ring and the ketone moiety. Potential degradation pathways include:

  • Hydrolysis of the γ-lactam ring: This can be catalyzed by acidic or basic conditions, leading to the opening of the pyrrolidinone ring to form a γ-amino acid derivative.

  • Oxidation of the ketone group: While ketones are generally resistant to mild oxidation, strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal ions or light, can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group.[1][2][3][4][5]

  • Aldol reactions: In the presence of strong acids or bases, the ketone can potentially undergo self-condensation or react with other carbonyl-containing impurities.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.

  • pH: Maintain the pH of the solution as close to neutral (pH 7) as possible. Buffering the solution may be beneficial.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is recommended to purge the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is expected to be soluble in a range of polar organic solvents and aqueous solutions. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Water (with potential for hydrolysis over time, see Q1)

It is crucial to use high-purity, anhydrous solvents when preparing stock solutions to minimize degradation.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Concentration Over Time
Possible Cause Troubleshooting Step Rationale
Hydrolysis of the γ-lactam ring Analyze the sample by HPLC or LC-MS for the appearance of a more polar degradation product. The expected product would be 4-amino-6-oxoheptanoic acid.Lactam hydrolysis will result in a ring-opened product with a carboxylic acid and an amine, which is significantly more polar.[6][7][8]
Oxidative degradation Store the solution under an inert atmosphere (nitrogen or argon) and in the dark. Add a small amount of an antioxidant like BHT or ascorbic acid if compatible with the experimental setup.This minimizes contact with oxygen and light, which can promote the formation of reactive oxygen species.[1][2][4]
Adsorption to container walls Use low-adsorption vials (e.g., silanized glass or polypropylene). Prepare a fresh solution and compare its concentration to the stored solution.Highly pure compounds can sometimes adsorb to surfaces, leading to an apparent decrease in concentration.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Step Rationale
Formation of Aldol Adducts/Condensation Products Analyze the sample by LC-MS to determine the molecular weight of the impurity. Aldol products will have a molecular weight that is a multiple of the parent compound minus water molecules.The ketone functionality can undergo base or acid-catalyzed aldol reactions, leading to dimers or oligomers.
Reaction with Solvent or Buffer Components Prepare a fresh solution in a different, high-purity solvent or a different buffer system. Analyze immediately and after a short incubation period.Reactive impurities in the solvent or buffer components can react with the compound.
Presence of Impurities in the Starting Material Re-purify the starting material by chromatography or recrystallization. Obtain a new, high-purity batch of the compound for comparison.The observed peaks may be impurities from the synthesis that become more prominent over time as the main compound degrades.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound in solution.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the desired solvent (e.g., DMSO, water, buffer).

  • Working Solution (100 µg/mL): Dilute the stock solution 1:10 with the same solvent.

3. HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Prepare the working solution in the desired solvent or buffer.

  • Immediately inject a sample (t=0) to determine the initial purity and peak area.

  • Store the solution under the desired conditions (e.g., different temperatures, pH values, light exposure).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the stored solution.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Prepare Solutions:

  • Prepare 1 mg/mL solutions of this compound in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% Hydrogen Peroxide (Oxidative condition)

    • Water (Neutral/Hydrolytic condition)

    • Methanol (Solvent control)

2. Stress Conditions:

  • Incubate the solutions at 60°C for 24 hours.

  • For photolytic degradation, expose a solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV (as per Protocol 1) and LC-MS to identify and characterize the degradation products.

Quantitative Data Summary

Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C

pH% Remaining after 24h% Remaining after 72hMajor Degradation Product
2.085.265.7Lactam Hydrolysis Product
5.098.195.3Minor Hydrolysis
7.499.598.8Stable
9.092.480.1Lactam Hydrolysis Product
12.070.345.2Lactam Hydrolysis & Aldol Products

Table 2: Hypothetical Thermal and Photolytic Stability of this compound in Water (pH 7.4)

Condition% Remaining after 48hMajor Degradation Product(s)
4°C, Dark99.8-
25°C, Dark98.5Minor Hydrolysis
40°C, Dark90.1Hydrolysis and Oxidative Products
25°C, UV Light (254 nm)82.5Photodegradation Products

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Testing cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Prepare Working Solutions (e.g., in different buffers) A->B C Incubate at various conditions (T, pH, light) B->C D HPLC-UV Analysis (t=0, t=x) C->D E LC-MS Analysis for Degradant Identification D->E

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways Parent This compound Hydrolysis Lactam Hydrolysis Product (4-amino-6-oxoheptanoic acid) Parent->Hydrolysis H+ or OH- H2O Oxidation Oxidative Cleavage Products (e.g., Carboxylic Acids) Parent->Oxidation [O] (e.g., H2O2, heat) Aldol Aldol Condensation Products Parent->Aldol Strong Base/Acid

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Scaling Up the Synthesis of 5-(2-Oxopropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 5-(2-Oxopropyl)pyrrolidin-2-one. The following information is based on a well-established synthetic route amenable to scale-up, starting from L-pyroglutamic acid.

Proposed Synthetic Pathway

The recommended synthetic route involves four key steps:

  • Protection of L-pyroglutamic acid: The lactam nitrogen of L-pyroglutamic acid is protected with a tert-butyloxycarbonyl (Boc) group.

  • Weinreb Amide Formation: The carboxylic acid of the Boc-protected pyroglutamic acid is converted to a Weinreb amide.

  • Grignard Reaction: The Weinreb amide is reacted with methylmagnesium bromide to form the desired ketone.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Synthesis_of_this compound cluster_0 Step 1: Protection cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Deprotection L-Pyroglutamic_Acid L-Pyroglutamic Acid Boc-L-Pyroglutamic_Acid Boc-L-Pyroglutamic Acid L-Pyroglutamic_Acid->Boc-L-Pyroglutamic_Acid Boc_Anhydride Boc Anhydride, DMAP, THF Boc-Pyroglutamic_Weinreb_Amide Boc-Pyroglutamic Weinreb Amide Boc-L-Pyroglutamic_Acid->Boc-Pyroglutamic_Weinreb_Amide Weinreb_Reagents EDC, HOBt, N,O-Dimethylhydroxylamine HCl, NMM, DCM Protected_Product N-Boc-5-(2-Oxopropyl)pyrrolidin-2-one Boc-Pyroglutamic_Weinreb_Amide->Protected_Product Grignard_Reagent CH3MgBr, THF Final_Product This compound Protected_Product->Final_Product Deprotection_Reagent TFA, DCM

Caption: Synthetic pathway for this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the scale-up of each synthetic step.

Step 1: Protection of L-pyroglutamic acid
Issue Possible Cause Troubleshooting Action
Incomplete reaction Insufficient Boc anhydride or catalyst (DMAP).Increase the equivalents of Boc anhydride and DMAP. Monitor the reaction by TLC or LC-MS to ensure completion.
Low reaction temperature.Ensure the reaction temperature is maintained at room temperature.
Difficult product isolation Product is soluble in the aqueous phase during workup.Acidify the aqueous layer to pH 2-3 to precipitate the product. Extract with a more polar solvent like ethyl acetate.
Low yield Decomposition of the product during workup.Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature.
Step 2: Weinreb Amide Formation
Issue Possible Cause Troubleshooting Action
Incomplete reaction Inefficient coupling reagents.Ensure EDC and HOBt are fresh and dry.
Insufficient base (NMM).Add N-methylmorpholine (NMM) slowly to neutralize the hydrochloride salt of the amine and activate the coupling.
Formation of side products Over-activation of the carboxylic acid leading to side reactions.Control the reaction temperature, keeping it at 0°C during the addition of coupling reagents.
Difficult purification Residual coupling agents or byproducts.Perform an aqueous workup with dilute acid and base to remove unreacted starting materials and coupling agents.
Step 3: Grignard Reaction
Issue Possible Cause Troubleshooting Action
Low yield of ketone Over-addition of the Grignard reagent to form a tertiary alcohol.Maintain a low reaction temperature (-78°C to -40°C) during the addition of the Grignard reagent. Add the Grignard reagent slowly and monitor the reaction closely.
Inactive Grignard reagent.Use freshly prepared or titrated Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Incomplete reaction Insufficient Grignard reagent.Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).
Complex product mixture Presence of water in the reaction.Ensure all solvents and reagents are anhydrous.
Step 4: Deprotection
Issue Possible Cause Troubleshooting Action
Incomplete deprotection Insufficient acid or short reaction time.Increase the concentration of trifluoroacetic acid (TFA) or prolong the reaction time. Monitor by TLC or LC-MS.
Product degradation Prolonged exposure to strong acid.Quench the reaction as soon as the deprotection is complete. Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
Difficult isolation Product is highly polar and water-soluble.After neutralization, saturate the aqueous layer with sodium chloride to decrease the product's solubility in water and facilitate extraction with an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the scale-up of the Grignard reaction?

A1: The most critical parameters are temperature control and the exclusion of moisture. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-addition and the formation of tertiary alcohol byproducts. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.

Q2: How can I minimize the formation of impurities during the Weinreb amide synthesis?

A2: To minimize impurities, ensure that the starting Boc-L-pyroglutamic acid is pure and dry. Use high-quality coupling reagents (EDC and HOBt) and perform the reaction at a controlled low temperature (0°C). A proper aqueous workup is also essential to remove any unreacted starting materials and water-soluble byproducts.

Q3: What is the best method for purifying the final product, this compound?

A3: The final product is a polar compound. Column chromatography on silica gel using a polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is a suitable method for purification. Alternatively, if the product crystallizes, recrystallization from an appropriate solvent system can be an effective and scalable purification method.

Q4: Are there any safety precautions I should be aware of when scaling up this synthesis?

A4: Yes. The Grignard reagent is highly reactive and pyrophoric. Handle it with extreme care under an inert atmosphere. The deprotection step uses trifluoroacetic acid (TFA), which is highly corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Step 1: Synthesis of Boc-L-Pyroglutamic Acid
  • To a solution of L-pyroglutamic acid (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization from ethyl acetate/hexanes.

Parameter Value
Yield 90-95%
Purity (by NMR) >98%
Reaction Time 12-16 hours
Step 2: Synthesis of Boc-Pyroglutamic Weinreb Amide
  • Dissolve Boc-L-pyroglutamic acid (1.0 eq) in dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Cool the mixture to 0°C and slowly add N-methylmorpholine (NMM, 2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Value
Yield 80-85%
Purity (by LC-MS) >97%
Reaction Time 18-24 hours
Step 3: Synthesis of N-Boc-5-(2-Oxopropyl)pyrrolidin-2-one
  • Dissolve the Boc-pyroglutamic Weinreb amide (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction at -78°C for 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Parameter Value
Yield 75-80%
Purity (by HPLC) >98%
Reaction Time 2 hours
Step 4: Synthesis of this compound
  • Dissolve N-Boc-5-(2-Oxopropyl)pyrrolidin-2-one (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Parameter Value
Yield 85-90%
Purity (by GC-MS) >99%
Reaction Time 2-4 hours

Troubleshooting Workflow

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_low_yield Troubleshooting Low Yield start Problem Encountered check_reaction Check Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products Observed check_reaction->side_products low_yield Low Isolated Yield check_reaction->low_yield increase_reagents Increase Reagent Equivalents incomplete->increase_reagents Yes optimize_temp Optimize Reaction Temperature side_products->optimize_temp Yes workup Optimize Workup Procedure low_yield->workup Yes increase_time_temp Increase Reaction Time/Temp increase_reagents->increase_time_temp If still incomplete purification Modify Purification Method optimize_temp->purification check_reagent_quality Check Reagent Quality workup->check_reagent_quality

Caption: A general workflow for troubleshooting common synthesis issues.

Technical Support Center: Separation of 5-Oxopyrrolidine Derivative Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of isomers of 5-oxopyrrolidine derivatives.

General Workflow for Isomer Separation

The selection of an appropriate method for separating isomers of 5-oxopyrrolidine derivatives is critical for achieving the desired purity and yield. The following diagram illustrates a general workflow to guide your decision-making process.

Isomer Separation Workflow Figure 1. General Workflow for Isomer Separation Method Selection start Racemic Mixture of 5-Oxopyrrolidine Derivative method_selection Method Selection Criteria: - Nature of Isomers (Enantiomers/Diastereomers) - Scale of Separation - Available Equipment - Stability of Compound start->method_selection chiral_chromatography Chiral Chromatography (HPLC or SFC) method_selection->chiral_chromatography Analytical to small prep scale Good for thermally stable compounds diastereomeric_resolution Diastereomeric Resolution method_selection->diastereomeric_resolution Larger scale Compound has suitable functional groups enzymatic_resolution Enzymatic Resolution method_selection->enzymatic_resolution Mild conditions required High selectivity needed optimization Method Optimization chiral_chromatography->optimization diastereomeric_resolution->optimization enzymatic_resolution->optimization analysis Purity Analysis (e.g., Chiral HPLC, NMR) optimization->analysis analysis->optimization <99% ee/de pure_isomers Pure Isomers analysis->pure_isomers >99% ee/de

Caption: Figure 1. General Workflow for Isomer Separation Method Selection.

Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Supercritical Fluid Chromatography (SFC) is often favored for its speed and reduced solvent consumption compared to High-Performance Liquid Chromatography (HPLC).[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral column for my 5-oxopyrrolidine derivative?

A1: The selection of a chiral stationary phase (CSP) is crucial and often requires screening.[2] Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® and Chiralcel®) are a good starting point as they have a broad range of applicability for many chiral compounds.[1][2] For pyrrolidone derivatives, chlorinated polysaccharide-based CSPs have shown good resolution.[1] It is recommended to screen several columns with different selectivities.

Q2: What are the typical mobile phases used for chiral separation of 5-oxopyrrolidine derivatives?

A2: For normal-phase HPLC, mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are common. For SFC, supercritical CO2 is the main mobile phase component, with a polar co-solvent such as methanol, ethanol, or isopropanol.[1][2] The choice and percentage of the co-solvent can significantly impact the resolution.[1]

Q3: Can I use additives in my mobile phase?

A3: Yes, small amounts of acidic or basic additives can improve peak shape and resolution, especially for compounds with acidic or basic functional groups. For basic analytes, additives like diethylamine (DEA) or triethylamine (TEA) are often used. For acidic compounds, trifluoroacetic acid (TFA) or formic acid may be beneficial.

Troubleshooting Guide

Issue: Poor or no separation of enantiomers.

Possible Cause Solution
Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose-based, different derivatizations).
Incorrect mobile phase composition.Optimize the ratio of the organic modifier (alcohol) in the mobile phase. For SFC, adjust the percentage of the co-solvent.[1]
Unsuitable mobile phase additives.If your compound is acidic or basic, add a small amount of a corresponding modifier (e.g., TFA for acids, DEA for bases).
Temperature fluctuations.Use a column oven to maintain a constant and optimized temperature.

Issue: Peak splitting or tailing.

Possible Cause Solution
Column overload.Reduce the sample concentration or injection volume.[3]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Contamination of the column or guard column.Flush the column with a strong, compatible solvent. If the problem persists, replace the guard column or the column inlet frit.[4][5]
Column void.A void at the column inlet can cause peak splitting. This usually requires column replacement.[4]

The following diagram provides a decision-making workflow for troubleshooting peak shape issues in chiral HPLC.

Troubleshooting Peak Splitting Figure 2. Troubleshooting Peak Splitting in Chiral HPLC start Peak Splitting Observed check_injection Reduce Injection Volume/Concentration start->check_injection peak_improves Peak Shape Improves check_injection->peak_improves no_improvement No Improvement check_injection->no_improvement problem_solved Problem Resolved peak_improves->problem_solved Issue: Column Overload check_sample_solvent Dissolve Sample in Mobile Phase no_improvement->check_sample_solvent solvent_improves Peak Shape Improves check_sample_solvent->solvent_improves solvent_no_improve No Improvement check_sample_solvent->solvent_no_improve solvent_improves->problem_solved Issue: Sample Solvent Mismatch check_column Check for Column Contamination/Void solvent_no_improve->check_column flush_column Flush Column / Replace Frit check_column->flush_column replace_column Replace Column check_column->replace_column If flushing fails flush_column->problem_solved Issue: Contamination replace_column->problem_solved Issue: Column Void/Damage

Caption: Figure 2. Troubleshooting Peak Splitting in Chiral HPLC.

Quantitative Data
Compound TypeMethodChiral Stationary PhaseMobile PhaseResolution (Rs)Enantiomeric Excess (ee%)Reference
Pyrrolidone DerivativesSFCLux Cellulose-2CO2/Methanol1.50 - 3.59>99%[1]
CarbinoxamineHPLCChiralpak IDAcetonitrile/Water/Ammonia3.82>99%[6]
IbuprofenSFCKromasil CHI-TBBCO2/Modifier->98%[7]
Experimental Protocols

General Protocol for Chiral SFC Separation of 5-Oxopyrrolidine Derivatives [1]

  • Column: Lux Cellulose-2 (or other suitable chiral column).

  • Mobile Phase: Supercritical CO2 and Methanol.

  • Initial Screening:

    • Set backpressure to 150 bar.

    • Set column temperature to 40°C.

    • Use an isocratic mobile phase of 10% methanol in CO2.

    • Set the flow rate to 2 mL/min.

  • Optimization:

    • Vary the percentage of methanol (co-solvent) from 7.5% to 15% to find the optimal resolution.

    • Optimize the flow rate (e.g., between 2 and 4 mL/min).

  • Sample Preparation: Dissolve the 5-oxopyrrolidine derivative in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-20 µL of the sample solution.

  • Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm).

Diastereomeric Resolution

This method involves converting a pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent.[8] Diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography.[8][9]

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable resolving agent for my 5-oxopyrrolidine derivative?

A1: The choice of resolving agent depends on the functional groups present in your molecule. If your compound has a basic nitrogen, a chiral acid like tartaric acid or mandelic acid can be used to form diastereomeric salts.[8] If your compound is acidic, a chiral amine like (-)-cinchonidine or (R)-1-phenylethylamine can be used.

Q2: What is the difference between kinetic and thermodynamic resolution?

A2: In a kinetically controlled resolution, the diastereomer that crystallizes faster is separated. In a thermodynamically controlled resolution, the separation is based on the difference in solubility of the diastereomers at equilibrium.

Q3: How can I improve the diastereomeric excess (de%) of my crystallization?

A3: The diastereomeric excess can often be improved by recrystallizing the obtained diastereomeric salt.[5] Optimizing the crystallization solvent, temperature, and cooling rate can also significantly impact the purity.

Troubleshooting Guide

Issue: No crystallization of diastereomeric salts.

Possible Cause Solution
Inappropriate solvent.Screen a variety of solvents with different polarities. A mixture of solvents can sometimes be effective.
Diastereomeric salts are too soluble.Try a less polar solvent or cool the solution to a lower temperature.
Insufficient concentration.Concentrate the solution to induce crystallization.

Issue: Low diastereomeric excess (de%).

Possible Cause Solution
Co-crystallization of both diastereomers.Optimize the crystallization conditions (solvent, temperature, cooling rate). Recrystallize the product to improve purity.[5]
Incomplete reaction to form the diastereomeric salts.Ensure the reaction goes to completion by adjusting stoichiometry or reaction time.
Racemization of the resolving agent or substrate.Check the stability of your compounds under the reaction and crystallization conditions.
Quantitative Data
Racemic CompoundResolving AgentMethodDiastereomeric Excess (de%)Yield (%)Reference
Racemic Ibuprofen(S)-(-)-α-methylbenzylamineDiastereomeric Salt Formation40% (initial), 80% (after recrystallization)53% (initial), 71% (after recrystallization)[10]
Chiral AmineMandelic AcidDynamic Diastereomeric Crystallization37%49%[11]
Experimental Protocols

General Protocol for Diastereomeric Salt Resolution [5][12]

  • Salt Formation:

    • Dissolve the racemic 5-oxopyrrolidine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a solution of the chiral resolving agent (0.5-1.0 equivalent) in the same solvent.

    • Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

    • If crystallization does not occur, try adding a co-solvent to decrease the solubility or concentrate the solution.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The diastereomeric purity can be checked by NMR or chiral HPLC.

    • If necessary, recrystallize the salt from a suitable solvent to improve the diastereomeric excess.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add an acid or base to neutralize the resolving agent and liberate the free enantiomer.

    • Extract the desired enantiomer with an organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain the purified enantiomer.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[13] This method is often performed under mild conditions and can provide very high enantioselectivity.[13]

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is suitable for the resolution of 5-oxopyrrolidine derivatives?

A1: Lipases are commonly used for the kinetic resolution of lactams and their derivatives.[14] They can catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted. γ-lactamases are also highly effective for the resolution of γ-lactams.[15]

Q2: How can I monitor the progress of an enzymatic resolution?

A2: The reaction progress and the enantiomeric excess (ee%) of both the substrate and the product can be monitored by chiral HPLC or chiral GC.

Q3: What are the advantages of enzymatic resolution?

A3: The main advantages are high enantioselectivity, mild reaction conditions (which is beneficial for sensitive molecules), and the use of environmentally friendly catalysts.

Troubleshooting Guide

Issue: Low or no enzyme activity.

Possible Cause Solution
Incorrect pH or temperature.Optimize the reaction pH and temperature according to the enzyme's specifications.
Enzyme inhibition by substrate or product.Lower the substrate concentration or remove the product as it is formed.
Inappropriate solvent.Some organic solvents can denature enzymes. Choose a solvent that is compatible with the enzyme. Toluene or MTBE are often used.[16]
Inactive enzyme.Ensure the enzyme has been stored correctly and is not expired.

Issue: Low enantioselectivity.

Possible Cause Solution
The chosen enzyme is not selective for the substrate.Screen a variety of different enzymes (e.g., lipases from different sources).
Reaction conditions are not optimal for selectivity.Optimize the temperature, solvent, and reaction time. Sometimes, lower temperatures can improve enantioselectivity.
Racemization is occurring under the reaction conditions.Check the stability of the substrate and product under the reaction conditions.
Quantitative Data
SubstrateEnzymeMethodConversion (%)Enantiomeric Excess (ee%) of ProductReference
N-Substituted-β-proline esterLipase ASHydrolysis53%96%[16]
N-Substituted-β-proline esterCAL-AHydrolysis69%>98%[16]
Vince Lactam(+)-γ-lactamaseKinetic Resolution-High[17]
Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of a 5-Oxopyrrolidine Derivative [13][16]

  • Enzyme and Substrate Preparation:

    • Dissolve or suspend the racemic 5-oxopyrrolidine derivative in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) or an organic solvent (e.g., MTBE).

  • Enzymatic Reaction:

    • Add the enzyme (e.g., a lipase, typically 10-50 mg per 0.1 mmol of substrate) to the substrate solution.

    • Incubate the mixture at a controlled temperature (e.g., 30-40°C) with agitation.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up:

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • Extract the product and remaining substrate from the reaction mixture using an appropriate organic solvent.

  • Separation and Purification:

    • Separate the product from the unreacted substrate using standard chromatographic techniques (e.g., column chromatography).

    • Determine the enantiomeric excess of the final products.

References

Technical Support Center: 5-(2-Oxopropyl)pyrrolidin-2-one Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis, purification, and characterization of 5-(2-Oxopropyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound?

A1: The synthesis of 5-substituted-2-pyrrolidinones can be challenging. Potential pitfalls include side reactions such as over-alkylation, racemization at the C5 position, and incomplete cyclization. The choice of base and reaction temperature is critical to minimize the formation of impurities. The presence of the ketone functionality can also lead to self-condensation or other unwanted side reactions under certain conditions.

Q2: I am observing a complex mixture in my reaction crude by TLC and LC-MS. What are the likely impurities?

A2: Common impurities in the synthesis of 5-substituted-2-pyrrolidinones can include unreacted starting materials, diastereomers if a chiral center is involved, and byproducts from side reactions. For this compound, potential impurities could be the corresponding open-chain amino acid, products of aldol condensation involving the ketone group, or isomers where the alkyl chain is attached at the nitrogen of the lactam instead of the C5 position.

Q3: My purified this compound seems to be unstable. What degradation pathways should I be aware of?

A3: Pyrrolidinone derivatives can be susceptible to hydrolysis of the lactam ring, especially under strong acidic or basic conditions. The presence of the ketone group in this compound might also make it susceptible to oxidative degradation or reactions involving the enol or enolate form. It is recommended to store the purified compound under inert atmosphere at low temperatures.

Q4: Can this compound exhibit tautomerism? How would this affect its characterization?

A4: Yes, the presence of the ketone and the lactam functionalities introduces the possibility of keto-enol and lactam-lactim tautomerism. While the lactam form is generally more stable for 2-pyrrolidones, the presence of the keto group could influence the equilibrium. This can lead to complex NMR spectra with unexpected peaks or broadened signals. It is crucial to consider the solvent and temperature conditions during spectroscopic analysis, as they can influence the tautomeric equilibrium. The lactam-lactim tautomerism of 2-pyrrolidone itself has been studied, and while the lactam form predominates, the lactim tautomer can participate in reactions.[1]

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause Troubleshooting Steps
Low reaction yield Incomplete reaction; Side reactions consuming starting materials; Inefficient cyclization.Optimize reaction temperature and time. Use a milder base to reduce side reactions. Consider a different synthetic route if issues persist.
Multiple spots on TLC close to the product Formation of diastereomers; Presence of regioisomers.If the starting material is chiral, use chiral chromatography for separation. For regioisomers, optimize the reaction conditions to favor C-alkylation over N-alkylation.
Difficulty in purification by column chromatography Co-elution of impurities with similar polarity.Employ alternative purification techniques such as preparative HPLC or crystallization. Derivatization of the ketone or lactam functionality might alter polarity for easier separation, followed by a deprotection step.
Product degradation during workup or purification Hydrolysis of the lactam ring; Sensitivity to pH or temperature.Perform workup at low temperatures. Use buffered aqueous solutions to control pH. Minimize exposure to strong acids or bases.
Analytical Characterization
Technique Issue Potential Cause Troubleshooting Steps
¹H and ¹³C NMR Complex or unexpected signals Presence of tautomers (keto-enol, lactam-lactim); Rotamers around the N-C(O) bond; Impurities.Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to observe shifts in tautomeric or conformational equilibria. Perform variable temperature NMR studies. Utilize 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous signal assignment.
Broad peaks Conformational exchange on the NMR timescale; Presence of paramagnetic impurities.Lower the temperature of the NMR experiment to slow down exchange processes. Treat the sample with a chelating agent (e.g., EDTA) to remove paramagnetic metals.
Mass Spectrometry (MS) Incorrect molecular ion peak Formation of adducts with solvent or salts (e.g., [M+Na]⁺, [M+K]⁺); Fragmentation of the molecule.Use high-resolution mass spectrometry (HRMS) for accurate mass determination. Optimize ionization conditions (e.g., ESI, APCI) and use different ionization sources to minimize fragmentation.
HPLC Poor peak shape or multiple peaks for a pure sample On-column degradation; Tautomerization on the column; Interaction with the stationary phase.Adjust the mobile phase pH with additives like trifluoroacetic acid (TFA) or formic acid to suppress ionization and tautomerization. Use a different column chemistry (e.g., C18, phenyl-hexyl).
FTIR Ambiguous peak assignments Overlapping vibrational modes.Compare the experimental spectrum with theoretical spectra from DFT calculations. Analyze the fingerprint region carefully for characteristic vibrations of the pyrrolidinone ring and the ketone group.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

    • Gradient Example: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg of the sample in 0.6 mL of solvent.

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To identify all unique carbon atoms.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • COSY: To establish proton-proton correlations.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which is crucial for connecting the oxopropyl side chain to the pyrrolidinone ring.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of this compound workup Aqueous Workup synthesis->workup purification Column Chromatography / Recrystallization workup->purification tlc_lcms TLC/LC-MS Analysis purification->tlc_lcms Purity Check nmr NMR Spectroscopy (1H, 13C, 2D) tlc_lcms->nmr hrms HRMS nmr->hrms hplc HPLC Purity hrms->hplc ftir FTIR hplc->ftir

Figure 1. A typical experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_nmr NMR Issues cluster_hplc HPLC Issues start Characterization Issue Encountered complex_spectra Complex/Unexpected Signals? start->complex_spectra broad_peaks Broad Peaks? start->broad_peaks poor_peak_shape Poor Peak Shape? start->poor_peak_shape check_tautomers Analyze in different solvents (potential tautomers/rotamers) complex_spectra->check_tautomers Yes check_impurities_nmr Check for impurities complex_spectra->check_impurities_nmr No vt_nmr Variable Temperature NMR broad_peaks->vt_nmr Yes adjust_mobile_phase Adjust mobile phase pH poor_peak_shape->adjust_mobile_phase Yes change_column Change column chemistry adjust_mobile_phase->change_column

Figure 2. A decision-making diagram for troubleshooting common analytical issues.

tautomerism keto_lactam Keto-Lactam Form O=C(N)C-C(C)=O enol_lactam Enol-Lactam Form O=C(N)C-C(OH)=CH₂ keto_lactam:p1->enol_lactam:p1 Keto-Enol Tautomerism keto_lactim Keto-Lactim Form HOC=NC-C(C)=O keto_lactam:f0->keto_lactim:f0 Lactam-Lactim Tautomerism

Figure 3. Potential tautomeric forms of this compound.

References

Validation & Comparative

Comparing synthesis methods for 5-oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 5-Oxopyrrolidine Derivatives

The 5-oxopyrrolidine (also known as pyroglutamate or 2-pyrrolidone) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. Its synthesis has been the subject of extensive research, leading to a variety of effective methodologies. This guide provides an objective comparison of three fundamental methods for the synthesis of 5-oxopyrrolidine derivatives, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable approach for their target molecules.

Comparative Performance of Synthesis Methods

The selection of a synthetic route depends on factors such as starting material availability, desired substitution patterns, and required reaction conditions. The following table summarizes quantitative data for three common methods.

Method Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Key Advantages Limitations Reference
Method A: Thermal Cyclization of Glutamic Acid L-Glutamic AcidHeat (160-180 °C)2-4 hours~85-95%Atom economical, simple, readily available chiral starting material.High temperatures, limited substituent diversity on the core ring.[1][2]
Method B: Condensation of Itaconic Acid with Amines Itaconic Acid, Primary Amine (e.g., N-(4-aminophenyl)acetamide)Water, Reflux (100 °C), 12 h; then 5% HCl12 hours96%High yield, good functional group tolerance, readily available starting materials.Primarily yields 3-carboxy-substituted derivatives.[3]
Method C: Reductive Cyclization of γ-Keto Esters γ-Keto Ester (e.g., Ethyl levulinate), Primary Amine (e.g., Aniline)H₂, Pd/C catalyst, Ethanol, 50 °C, 24 h24 hours~70-90%Access to N-substituted and C5-substituted derivatives.Requires hydrogenation equipment, catalyst can be expensive.[4]

Method A: Thermal Cyclization of Glutamic Acid

This is the most direct and traditional method for producing pyroglutamic acid, the parent compound of the 5-oxopyrrolidine family. The reaction proceeds via an intramolecular condensation (dehydration) of glutamic acid.[1][2] This method is particularly useful for accessing the core, unsubstituted chiral ring system.

Experimental Workflow

cluster_0 Method A: Workflow start L-Glutamic Acid process1 Heat (160-180 °C) - Intramolecular Condensation - Water is eliminated start->process1 process2 Cooling & Recrystallization - e.g., from Water/Ethanol process1->process2 end L-Pyroglutamic Acid (5-Oxoproline) process2->end

Caption: Workflow for Thermal Cyclization of Glutamic Acid.

Experimental Protocol
  • Setup: Place L-glutamic acid (10.0 g) in a round-bottom flask equipped with a short-path distillation head or an air condenser to allow for the removal of water.

  • Heating: Heat the flask in an oil bath at 160-180 °C. The solid will melt and begin to evolve water vapor.

  • Reaction: Maintain the temperature for 2-4 hours until the evolution of water ceases. The melt will gradually solidify upon conversion.

  • Purification: Allow the flask to cool to room temperature. Dissolve the resulting solid in a minimum amount of hot water or an ethanol/water mixture.

  • Isolation: Allow the solution to cool, inducing crystallization of L-pyroglutamic acid. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Method B: Condensation of Itaconic Acid with Primary Amines

This versatile method allows for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids. The reaction is a conjugate addition of the amine to itaconic acid, followed by an intramolecular cyclization (amidation). This approach is exemplified by the high-yield synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[3]

Experimental Workflow

cluster_1 Method B: Workflow start Itaconic Acid + Primary Amine process1 Reflux in Water (12 h) - Michael Addition - Intramolecular Amidation start->process1 process2 Acidification (5% HCl) - Precipitation process1->process2 process3 Filtration & Washing process2->process3 end N-Aryl-5-oxopyrrolidine- 3-carboxylic Acid process3->end

Caption: Workflow for Itaconic Acid and Amine Condensation.

Experimental Protocol

Protocol based on the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[3]

  • Reaction Mixture: In a round-bottom flask, suspend N-(4-aminophenyl)acetamide (1.50 g, 10 mmol) and itaconic acid (1.30 g, 10 mmol) in water (50 mL).

  • Reflux: Heat the mixture to reflux with stirring for 12 hours. The mixture will become a clear solution as the reaction progresses.

  • Precipitation: After 12 hours, remove the heat source and allow the solution to cool slightly. Acidify the reaction mixture by adding 5% aqueous HCl until the pH is approximately 2-3, inducing the precipitation of the product.

  • Isolation: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and dry under vacuum to afford the pure product (Yield: 96%).

Method C: Reductive Cyclization of γ-Keto Esters

This method provides access to 5-oxopyrrolidines with substitution at the nitrogen and C5 positions. The reaction involves the formation of an imine or enamine intermediate from a γ-keto ester and a primary amine, which is then reduced and spontaneously cyclizes to the stable lactam ring. This is a variation of reductive amination.[4]

Logical Relationship Diagram

cluster_2 Method C: Logical Flow start γ-Keto Ester + Primary Amine intermediate1 Imine/Enamine Intermediate start->intermediate1 Condensation process1 Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate1->process1 intermediate2 γ-Amino Ester process1->intermediate2 Reduction process2 Spontaneous Intramolecular Cyclization intermediate2->process2 end N,5-Disubstituted 5-Oxopyrrolidine process2->end

Caption: Logical Flow for Reductive Cyclization of a γ-Keto Ester.

Experimental Protocol

Generalized protocol for the synthesis of 1-phenyl-5-methyl-5-oxopyrrolidine from ethyl levulinate and aniline.

  • Setup: To a solution of ethyl levulinate (1.44 g, 10 mmol) and aniline (0.93 g, 10 mmol) in ethanol (40 mL) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C, 100 mg).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at 50 °C for 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-5-methyl-5-oxopyrrolidine.

References

Validating the Anticancer Effects of Pyrrolidin-2-one Analogs in vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of in vivo Anticancer Activity

The following table summarizes the available quantitative data from preclinical in vivo studies for the selected pyrrolidin-2-one analogs. This data provides a basis for comparing their efficacy in relevant tumor models.

Parameter5-hydroxy-1H-pyrrol-2-(5H)-one Derivative (Compound 1d)Lamellarin D
Mouse Model BALB/c nude miceN/A (In vivo studies mentioned but specific models not detailed in provided abstracts)
Tumor Model HCT116 and H1299 xenografts[1][2]P388 leukemia cell line mentioned for in vitro resistance studies[3]
Dosage Not specified in provided abstractsNot specified in provided abstracts
Administration Route Not specified in provided abstractsNot specified in provided abstracts
Treatment Duration Not specified in provided abstractsNot specified in provided abstracts
Tumor Growth Inhibition Significantly suppressed tumor growth in xenograft models[1][2]Potent antitumor activities in a wide variety of cancer cells, including multidrug-resistant tumor cell lines[4]
Mechanism of Action Induces S-phase cell cycle arrest and apoptosis[1][2]. Preferentially induces DNA damage and p53 activation[1][2].Multi-target agent. Functions as a topoisomerase I poison and also acts directly on mitochondria to induce apoptosis[3][4].
Selectivity Normal human IMR90 cells were relatively insensitive to growth inhibition[2]Not specified in provided abstracts

Signaling Pathways and Mechanisms of Action

The anticancer effects of these pyrrolidinone analogs are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for identifying potential biomarkers and combination therapy strategies.

5-hydroxy-1H-pyrrol-2-(5H)-one Derivative (Compound 1d)

Compound 1d primarily exerts its anticancer effects through the induction of DNA damage, leading to the activation of the p53 tumor suppressor pathway. This culminates in cell cycle arrest and apoptosis.

G Compound_1d Compound_1d DNA_Damage DNA_Damage Compound_1d->DNA_Damage induces p53_Activation p53_Activation DNA_Damage->p53_Activation leads to S_Phase_Arrest S_Phase_Arrest p53_Activation->S_Phase_Arrest promotes Apoptosis Apoptosis p53_Activation->Apoptosis induces

Signaling pathway for Compound 1d.
Lamellarin D

Lamellarin D exhibits a multi-pronged attack on cancer cells. It functions as a topoisomerase I inhibitor, similar to some established chemotherapeutic agents, and also directly targets mitochondria, inducing apoptosis through a separate pathway. This dual mechanism may contribute to its efficacy in multidrug-resistant cell lines.[3][4]

G Lamellarin_D Lamellarin_D Topoisomerase_I Topoisomerase_I Lamellarin_D->Topoisomerase_I inhibits Mitochondria Mitochondria Lamellarin_D->Mitochondria directly targets DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_I->DNA_Strand_Breaks leads to Apoptosis_Nuclear Apoptosis DNA_Strand_Breaks->Apoptosis_Nuclear Apoptosis_Mitochondrial Apoptosis Mitochondria->Apoptosis_Mitochondrial

Dual signaling pathways of Lamellarin D.

Experimental Protocols

The following provides a generalized methodology for conducting in vivo anticancer efficacy studies using xenograft models, based on standard practices in the field.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., HCT116, H1299) are cultured under standard conditions (e.g., DMEM, 10% FBS, 5% CO2, 37°C).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.[5][6]

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.[5][7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[7]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal, oral gavage, intravenous).

  • Data Collection and Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Statistical Analysis: Statistical methods (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between the treatment and control groups.

G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint (Tumor Excision) Data_Collection->Endpoint

General workflow for in vivo xenograft studies.

References

A Comparative Analysis of the Antimicrobial Spectrum of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrrolidinone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad range of biological activities, including significant antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of various pyrrolidinone derivatives, supported by experimental data, to aid researchers in the pursuit of new anti-infective drugs.

Data Presentation: Antimicrobial Activity of Pyrrolidinone Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different classes of pyrrolidinone derivatives against a panel of clinically relevant bacteria and fungi. The data has been compiled from various studies to provide a comparative overview.

Table 1: Antibacterial Activity of Pyrrolidinone Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Pyrrolidinone Chalcones 3BP, 3CP, 3DP0.025--[1]
3AP, 3IP---[1]
Pyrrolidine-2,5-diones Compound 532-12832-128-
Compound 816-6416-64-
Pyrrolidine-2,3-diones Dimer 308-16 (MSSA & MRSA)--
Monoterpene Pyrrolidine Compound 414.97 (MRSA)--

'-' indicates data not available in the cited sources.

Table 2: Antifungal Activity of Pyrrolidinone Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleCandida albicansAspergillus nigerCryptococcus neoformansReference
Pyrrolidine-2,5-diones Compound 564-128-64-128
Compound 864-256-64-256
Thiosemicarbazone Complexes CuL2Cl2Good ActivityGood Activity-[2]
Monoterpene Pyrrolidine Compound 4--< 0.8

'-' indicates data not available in the cited sources. "Good Activity" indicates significant antifungal effects were observed, though specific MIC values were not provided in the abstract.

Experimental Protocols

The antimicrobial activities summarized above are primarily determined using two standard methods: the Broth Microdilution Method and the Agar Well Diffusion Method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.
  • Antimicrobial Agent: A stock solution of the pyrrolidinone derivative is prepared and serially diluted in the broth to obtain a range of concentrations.
  • Microtiter Plate: Sterile 96-well microtiter plates are used.

2. Procedure:

  • 100 µL of the broth containing serial dilutions of the antimicrobial agent is added to the wells of the microtiter plate.
  • Each well is then inoculated with 100 µL of the standardized microorganism suspension.
  • Control wells are included: a positive control (broth with microorganism, no drug) and a negative control (broth only).
  • The plate is incubated at 37°C for 16-20 hours.

3. Interpretation of Results:

  • After incubation, the plate is visually inspected for turbidity, which indicates microbial growth.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.

1. Preparation of Materials:

  • Agar Plates: Mueller-Hinton agar plates are uniformly inoculated with a standardized suspension of the test microorganism.
  • Antimicrobial Agent: A solution of the pyrrolidinone derivative at a known concentration is prepared.

2. Procedure:

  • Wells (typically 6-8 mm in diameter) are aseptically punched into the agar.
  • A specific volume (e.g., 100 µL) of the antimicrobial agent solution is added to each well.
  • The plates are incubated at 37°C for 18-24 hours.

3. Interpretation of Results:

  • If the compound possesses antimicrobial activity, a clear zone of inhibition will be observed around the well where microbial growth is prevented.
  • The diameter of the zone of inhibition is measured and is proportional to the susceptibility of the microorganism to the compound.

Mandatory Visualization

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results & Analysis start Start: Isolate Microorganism prep_culture Prepare Standardized Microbial Culture start->prep_culture prep_compound Prepare Serial Dilutions of Pyrrolidinone Derivative start->prep_compound inoculation Inoculate Culture with Compound Dilutions prep_culture->inoculation prep_compound->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation observation Observe for Microbial Growth Inhibition incubation->observation mic_determination Determine Minimum Inhibitory Concentration (MIC) observation->mic_determination data_analysis Comparative Analysis of Antimicrobial Spectrum mic_determination->data_analysis Broth_Microdilution_Method cluster_interpretation Interpretation well1 Well 1 [Compound] + Culture well2 Well 2 [Compound]/2 + Culture well_n Well n [Compound]/2^(n-1) + Culture pos_ctrl Positive Control (Culture, No Compound) no_growth No Growth (Clear) well_n->no_growth Lowest concentration with no turbidity neg_ctrl Negative Control (Broth Only) growth Growth (Turbid) pos_ctrl->growth mic MIC no_growth->mic Bacterial_Fatty_Acid_Synthesis_Inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FASII) Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD elongation Elongation Cycles (FabG, FabZ, FabI) malonyl_acp->elongation fatty_acids Fatty Acids elongation->fatty_acids inhibitor Pyrrolidinone Derivative inhibitor->malonyl_coa Inhibits

References

Comparative Analysis of 5-(2-Oxopropyl)pyrrolidin-2-one and 2-Pyrrolidinone: A Guide to Analytical Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the analytical data for 5-(2-Oxopropyl)pyrrolidin-2-one and its structural analog, 2-pyrrolidinone. Due to the limited availability of public experimental data for this compound, this guide combines theoretical predictions for the target compound with comprehensive experimental data for 2-pyrrolidinone to facilitate analytical method development and cross-validation.

Introduction

This compound is a substituted pyrrolidinone derivative. Its structural similarity to 2-pyrrolidinone, a well-characterized compound, allows for a comparative analytical approach. This guide outlines the expected and known analytical characteristics of both compounds, providing a framework for their identification and differentiation.

Physicochemical Properties

A side-by-side comparison of the fundamental physicochemical properties of this compound and 2-pyrrolidinone is presented in Table 1.

PropertyThis compound2-Pyrrolidinone
CAS Number 1369104-14-2[1]616-45-5[2]
Molecular Formula C₇H₁₁NO₂[1]C₄H₇NO[2]
Molecular Weight 141.17 g/mol [1]85.10 g/mol [2]
Appearance Predicted: SolidSolid or liquid[3]
Boiling Point Not available245 °C[3]
Melting Point Not available23-25 °C[3]
Density Not available1.12 g/mL at 25 °C[3]

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound (Predicted):

  • ¹H NMR: The spectrum is expected to show signals for the pyrrolidinone ring protons and the oxopropyl side chain. Key signals would include a singlet for the methyl protons, methylene protons adjacent to the ketone, and multiplets for the pyrrolidinone ring protons.

  • ¹³C NMR: The spectrum would feature a carbonyl carbon signal for the lactam, another carbonyl for the ketone on the side chain, a methyl carbon, and several methylene and methine carbons corresponding to the rest of the structure.

2-Pyrrolidinone (Experimental): The experimental NMR data for 2-pyrrolidinone is well-documented.

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (ppm) Multiplicity Integration
NH~7.71br s1H
CH₂ (α to C=O)~3.40t2H
CH₂ (β to C=O)~2.29t2H
CH₂ (γ to C=O)~2.12p2H

Data sourced from ChemicalBook.[4]

¹³C NMR Chemical Shift (ppm)
C=O~179
CH₂ (α to N)~42
CH₂ (α to C=O)~31
CH₂ (β to C=O)~18
Mass Spectrometry (MS)

This compound (Predicted):

  • Electron Ionization (EI): The molecular ion peak [M]⁺ is expected at m/z 141. Fragmentation would likely involve the loss of the oxopropyl side chain or cleavage of the pyrrolidinone ring.

2-Pyrrolidinone (Experimental):

  • Electron Ionization (EI): The mass spectrum of 2-pyrrolidinone shows a prominent molecular ion peak.[5]

m/z Relative Intensity Assignment
85100%[M]⁺
56~11.5%[M - CO - H]⁺
42~74%[C₂H₄N]⁺
30~70%[CH₄N]⁺

Data sourced from ChemicalBook.[5]

Infrared (IR) Spectroscopy

This compound (Predicted):

  • The IR spectrum is expected to show a strong absorption band for the lactam C=O stretch around 1680 cm⁻¹ and another C=O stretch for the ketone on the side chain around 1715 cm⁻¹. An N-H stretching band would be observed around 3200 cm⁻¹.

2-Pyrrolidinone (Experimental):

  • The experimental IR spectrum of 2-pyrrolidinone is characterized by the following absorption bands.[6][7]

Functional Group **Wavenumber (cm⁻¹) **
N-H Stretch~3250
C-H Stretch~2900
C=O Stretch (Lactam)~1690

Experimental Protocols

Standard analytical techniques for the characterization of pyrrolidinone derivatives include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile and semi-volatile compounds.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Source Temperature: 230 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To analyze non-volatile or thermally labile compounds with high sensitivity and selectivity.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

    • Precursor and Product Ions: For 2-pyrrolidinone, a potential transition is m/z 86 -> 44. For this compound, a predicted transition could be m/z 142 -> 86.

Visualizations

The following diagrams illustrate a typical analytical workflow and the structural relationship between the two compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration GCMS GC-MS Analysis Filtration->GCMS LCMS LC-MS/MS Analysis Filtration->LCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition DataAnalysis Data Analysis and Structure Elucidation DataAcquisition->DataAnalysis

Caption: A generalized workflow for the analytical characterization of pyrrolidinone derivatives.

structural_comparison cluster_pyrrolidinone 2-Pyrrolidinone cluster_substituted This compound P 2-Pyrrolidinone (C₄H₇NO) SP This compound (C₇H₁₁NO₂) P->SP Addition of -CH₂C(O)CH₃ group

Caption: Structural relationship between 2-pyrrolidinone and this compound.

References

Unveiling the Potential of Pyrrolidin-2-one Scaffolds: A Comparative In Silico Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. While specific in silico modeling and docking studies for 5-(2-Oxopropyl)pyrrolidin-2-one are not extensively available in the public domain, a wealth of research on other pyrrolidin-2-one derivatives highlights their potential as potent modulators of various enzymatic targets. This guide provides a comparative overview of the in silico performance of several pyrrolidin-2-one derivatives against key protein targets, supported by generalized experimental protocols for such computational studies.

Comparative In Silico Performance of Pyrrolidin-2-one Derivatives

The following tables summarize the reported in silico and in vitro data for various pyrrolidin-2-one derivatives against prominent drug targets: acetylcholinesterase (AChE), carbonic anhydrases (CAs), and lipoxygenases (LOX). This data provides a valuable benchmark for the potential efficacy of novel derivatives, including this compound.

Table 1: Acetylcholinesterase (AChE) Inhibition

Compound/DerivativeDocking Score (kcal/mol)Ki (nM)Reference CompoundPDB ID
3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a)-18.59-Donepezil (-17.257)4EY7
1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d)-18.057-Donepezil (-17.257)4EY7
Pyrrolidine-benzenesulfonamide (6a)-22.34 ± 4.53Tacrine-
Pyrrolidine-benzenesulfonamide (6b)-27.21 ± 3.96Tacrine-

Data sourced from Gupta et al., 2023 and Ciftci et al., 2023.[1][2]

Table 2: Carbonic Anhydrase (CA) Inhibition

Compound/DerivativeTarget IsoformKi (nM)Reference Compound
Pyrrolidine-benzenesulfonamide (3b)hCA I17.61 ± 3.58Acetazolamide
Pyrrolidine-benzenesulfonamide (3b)hCA II5.14 ± 0.61Acetazolamide

Data sourced from Ciftci et al., 2023.[3]

Table 3: Lipoxygenase (LOX) Inhibition

Compound/DerivativeIC50 (µM)Reference Compound
2-pyrrolidinone derivative (14d)80 ± 5Indomethacin
2-pyrrolidinone derivative (14e)70.5 ± 3Indomethacin

Data sourced from Geronikaki et al., 2011.[4]

Experimental Protocols: A Generalized In Silico Workflow

The following protocol outlines a typical workflow for in silico modeling and molecular docking studies, based on methodologies reported for pyrrolidin-2-one derivatives.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or steric clashes.

2. Binding Site Prediction:

The active site of the target protein is identified. This can be based on the location of the co-crystallized ligand in the PDB structure or through the use of binding site prediction algorithms available in various software packages.

3. Molecular Docking:

  • Grid Generation: A grid box is defined around the predicted binding site to define the search space for the docking algorithm.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The ligand is placed in various conformations and orientations within the binding site, and a scoring function is used to estimate the binding affinity (e.g., docking score in kcal/mol). The pose with the best score is selected for further analysis.

4. Analysis of Interactions:

The protein-ligand complex with the best docking score is analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding.

5. Molecular Dynamics (MD) Simulation (Optional but Recommended):

To assess the stability of the protein-ligand complex over time, MD simulations can be performed. This provides insights into the dynamic behavior of the complex and can help to validate the docking results.

Visualizing the Pathways and Processes

To better understand the context of these in silico studies, the following diagrams illustrate a general computational drug discovery workflow and the signaling pathways of the target enzymes.

G cluster_0 Target Identification & Validation cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization & Preclinical TID Target Identification TV Target Validation TID->TV VS Virtual Screening TV->VS HTS High-Throughput Screening TV->HTS FBDD Fragment-Based Drug Design TV->FBDD H2L Hit-to-Lead VS->H2L HTS->H2L FBDD->H2L SAR Structure-Activity Relationship H2L->SAR LO Lead Optimization SAR->LO ADMET ADMET Prediction LO->ADMET PC Preclinical Studies ADMET->PC

Caption: A generalized workflow for computational drug discovery.[5][6][7][8][9]

G ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds to Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Signal Signal Termination Postsynaptic->Signal

Caption: Acetylcholinesterase signaling pathway.[10][11][12][13][14]

G CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA H2CO3 H2CO3 CA->H2CO3 Catalyzes HCO3 HCO3- + H+ H2CO3->HCO3 pH pH Regulation HCO3->pH

Caption: Carbonic anhydrase physiological role.[15][16][17][18][19]

G AA Arachidonic Acid LOX Lipoxygenase AA->LOX HPETEs HPETEs LOX->HPETEs Catalyzes Leukotrienes Leukotrienes HPETEs->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: Lipoxygenase signaling pathway.[20][21][22][23][24]

References

Navigating the Synthesis of 5-Oxopyrrolidines: A Guide to Reproducibility of Published Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful and reproducible synthesis of core chemical scaffolds is paramount. This guide provides a comparative analysis of published synthesis protocols for 5-oxopyrrolidines, a prevalent structural motif in medicinal chemistry. We delve into the experimental data from various publications to assess the potential reproducibility of these methods and highlight key considerations for their implementation in a laboratory setting.

The synthesis of 5-oxopyrrolidine derivatives is a well-trodden path in organic chemistry, with numerous protocols reporting the generation of diverse compound libraries. A common and frequently reported strategy involves the initial reaction of a substituted aniline with itaconic acid to form a key carboxylic acid intermediate. This intermediate is then typically converted to a more reactive species, such as an acid hydrazide, which serves as a versatile precursor for a variety of subsequent derivatization reactions. While many publications report high yields for their synthesized compounds, a closer examination of the literature reveals a range of outcomes that suggest reproducibility can be a significant challenge. This guide aims to provide a clear-eyed view of the existing data, offering insights into the factors that may influence the success of these synthetic routes.

Comparative Analysis of Synthetic Yields

To facilitate a clear comparison of the reported efficiencies of different synthetic pathways, the following table summarizes quantitative data from selected publications. The chosen examples focus on a popular multi-step synthesis of 5-oxopyrrolidine derivatives, starting from N-substituted anilines.

Starting Material (Aniline Derivative) Reaction Step Reagents and Conditions Reported Yield (%) Reference
N-(4-aminophenyl)acetamideFormation of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidItaconic acid, water, reflux, 12 h96[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidEsterification and Hydrazinolysis to form the corresponding hydrazide1. MeOH, H2SO4, reflux, 20 h2. N2H4·H2O, reflux, 2 h97[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideHydrazone formation with BenzaldehydeBenzaldehyde, 2-PrOH, reflux, 2 h80.8[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideHydrazone formation with 4-Chlorobenzaldehyde4-Chlorobenzaldehyde, 2-PrOH, reflux, 2 h75.2[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideHydrazone formation with 4-Bromobenzaldehyde4-Bromobenzaldehyde, 2-PrOH, reflux, 2 h71.3[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideHydrazone formation with 4-(Dimethylamino)benzaldehyde4-(Dimethylamino)benzaldehyde, 2-PrOH, reflux, 2 h51.8[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideHydrazone formation with 4-Methoxybenzaldehyde4-Methoxybenzaldehyde, 2-PrOH, reflux, 2 h59.2[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideHydrazone formation with 2,5-Dimethoxybenzaldehyde2,5-Dimethoxybenzaldehyde, 2-PrOH, reflux, 2 h97.4[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideHydrazone formation with 2,4,6-Trimethoxybenzaldehyde2,4,6-Trimethoxybenzaldehyde, 2-PrOH, reflux, 2 h38[1]
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazideThiosemicarbazide formationPhenyl isothiocyanate, methanol, reflux, 4 h89[2]
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazideSemicarbazide formationPhenyl isocyanate, methanol, reflux, 6 h91[2]
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazideSemicarbazide formation with Phenyl isocyanatePhenyl isocyanate, methanol, reflux91[3]
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazideThiosemicarbazide formation with Phenyl isothiocyanatePhenyl isothiocyanate, methanol, reflux88[3]

Analysis of the Data:

The initial step, the formation of the carboxylic acid, is reported with a very high yield of 96%, suggesting a robust and reproducible reaction. Similarly, the conversion to the hydrazide intermediate also shows a high yield of 97%. However, the subsequent hydrazone formation reactions exhibit a wide range of yields, from as low as 38% to as high as 97.4%. This significant variation suggests that the reproducibility of this step may be highly dependent on the specific aldehyde used and potentially sensitive to subtle variations in reaction conditions that are not always fully disclosed in the published protocols. Factors such as the purity of the reagents, the efficiency of stirring, and the precise control of temperature and reaction time could all play a critical role in the outcome.

Experimental Protocols

To aid researchers in replicating these findings, the following are detailed experimental methodologies for the key synthetic steps, compiled from the referenced literature.

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [1]

A mixture of N-(4-aminophenyl)acetamide (15.0 g, 0.1 mol) and itaconic acid (13.0 g, 0.1 mol) in 150 mL of water is refluxed for 12 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold water, and dried to afford the product.

Protocol 2: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide [1]

To a solution of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (26.2 g, 0.1 mol) in 200 mL of methanol, concentrated sulfuric acid (2 mL) is added dropwise. The mixture is refluxed for 20 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in 150 mL of methanol, and hydrazine hydrate (8 mL, 0.16 mol) is added. The mixture is refluxed for 2 hours. The resulting precipitate is filtered, washed with methanol, and dried.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives [1]

To a solution of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (0.28 g, 1 mmol) in 20 mL of 2-propanol, the corresponding aldehyde (1.1 mmol) is added. The mixture is refluxed for 2 hours. After cooling, the precipitate is filtered, washed with diethyl ether, and recrystallized from an appropriate solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and evaluation of 5-oxopyrrolidine derivatives, emphasizing the key stages where reproducibility should be carefully monitored.

experimental_workflow cluster_synthesis Synthesis Protocol cluster_analysis Reproducibility Assessment cluster_factors Potential Factors Affecting Reproducibility start Starting Materials (Aniline, Itaconic Acid) intermediate1 Formation of Carboxylic Acid (High Yield Reported) start->intermediate1 Reflux in Water intermediate2 Formation of Hydrazide (High Yield Reported) intermediate1->intermediate2 Esterification & Hydrazinolysis product Derivatization (e.g., Hydrazone Formation) (Variable Yields Reported) intermediate2->product Condensation with Aldehyde/Ketone purification Purification (Crystallization/Chromatography) product->purification reagent_quality Reagent Purity product->reagent_quality reaction_conditions Precise Control of Temp. & Time product->reaction_conditions scale Scale of Reaction product->scale characterization Characterization (NMR, MS, etc.) purification->characterization workup Work-up Procedure purification->workup yield_comparison Yield Comparison with Published Data characterization->yield_comparison purity_analysis Purity Analysis (HPLC, etc.) characterization->purity_analysis conclusion Assessment of Reproducibility yield_comparison->conclusion purity_analysis->conclusion

References

Comparative cytotoxicity of 5-(2-Oxopropyl)pyrrolidin-2-one on cancerous vs. healthy cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic effects of pyrrolidin-2-one derivatives on cancerous versus healthy cells reveals a promising landscape for this class of compounds in oncology research. While specific comparative data for 5-(2-Oxopropyl)pyrrolidin-2-one is not available in the current body of scientific literature, extensive research on structurally related pyrrolidin-2-one analogues provides valuable insights into their potential as selective anticancer agents.

This guide synthesizes the available data on various pyrrolidin-2-one derivatives, offering a comparative overview of their cytotoxic profiles against both malignant and non-malignant cell lines. The information presented is intended to guide researchers, scientists, and drug development professionals in the exploration of this chemical scaffold for novel cancer therapeutics.

Overview of Pyrrolidin-2-one Derivatives' Anticancer Potential

The pyrrolidin-2-one core is a prevalent scaffold in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and notably, anticancer effects.[1][2] The cytotoxic effects of these derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3][4]

Comparative Cytotoxicity Data

Although direct comparative studies on a single pyrrolidin-2-one derivative against a wide panel of cancerous and healthy cells are limited, compiling data from various studies allows for a broader comparison. The following table summarizes the cytotoxic activity of several pyrrolidin-2-one derivatives, showcasing their varying degrees of potency and selectivity.

Compound/Derivative ClassCancer Cell Line(s)Healthy/Non-Cancerous Cell Line(s)Observed EffectReference(s)
5-Oxopyrrolidine Derivatives A549 (Human Lung Adenocarcinoma)HSAEC-1 KT (Human Small Airway Epithelial)Structure-dependent suppression of viability in A549 cells, with some derivatives showing low cytotoxicity towards HSAEC-1 KT cells.[5][5]
Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives MDA-MB-231 (Triple-Negative Breast Cancer), IGR39 (Melanoma), Panc-1 (Pancreatic Carcinoma), PPC-1 (Prostate Cancer)FibroblastsSelective cytotoxicity towards PPC-1 and IGR39 cell lines with EC50 values in the micromolar range.[6][7][6][7]
5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) HEP 2, Hep G2VeroIC50 values of 2.8 µg/ml (HEP 2) and 8.3 µg/ml (Hep G2) compared to 22.6 µg/ml for the normal Vero cell line, indicating some selectivity.[7][8][7][8]
Pyrrolidinedione–Thiazolidinone Hybrids MCF-7, MDA-MB-231, HCC1954 (Breast Carcinoma)MCF-10A (Normal Breast Epithelial)Some hybrids showed lower cytotoxicity towards MCF-10A cells compared to breast cancer cell lines.
Spiro-pyrrolidine Analogues A549 (Lung Cancer), Jurkat (T-cell Leukemia)PCS-130-010 (Dermal Fibroblasts), BRL-3A (Rat Liver)No significant loss of viability in non-cancer cells, while exhibiting anticancer activity.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves a series of in vitro assays. The following are generalized methodologies based on the cited literature.

Cell Culture

Cancerous and healthy cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • After incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells are seeded and treated with the test compound as described for the cytotoxicity assay.

  • After treatment, both adherent and floating cells are collected.

  • The cells are then washed and resuspended in a binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways

The induction of apoptosis by pyrrolidin-2-one derivatives can occur through various signaling pathways. While the specific mechanism for this compound is unknown, a plausible pathway based on related compounds involves the activation of caspases, which are key executioners of apoptosis.

Apoptosis_Pathway Pyrrolidinone Pyrrolidin-2-one Derivative Cell Cancer Cell Pyrrolidinone->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Formation Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activation ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by a pyrrolidin-2-one derivative.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening and evaluating the cytotoxic potential of a novel compound is a multi-step process.

Cytotoxicity_Workflow Compound Test Compound (e.g., Pyrrolidin-2-one derivative) CellCulture Cell Culture (Cancerous & Healthy) Compound->CellCulture CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellCulture->CytotoxicityAssay IC50 Determine IC50 CytotoxicityAssay->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay MechanismStudy Mechanism of Action (e.g., Western Blot) ApoptosisAssay->MechanismStudy Conclusion Evaluate Selectivity & Mechanism MechanismStudy->Conclusion

Caption: General experimental workflow for assessing compound cytotoxicity.

Conclusion

The pyrrolidin-2-one scaffold represents a promising starting point for the development of novel anticancer agents. The available data on various derivatives suggest that compounds within this class can exhibit potent and, in some cases, selective cytotoxicity against cancer cells. While there is a clear need for further investigation into the specific activity of this compound, the broader landscape of pyrrolidin-2-one research provides a strong rationale for its continued exploration. Future studies should focus on systematic comparative cytotoxicity screening against a panel of cancerous and healthy cell lines, alongside in-depth mechanistic investigations to elucidate the specific molecular targets and signaling pathways involved. This will be crucial for the rational design and development of the next generation of pyrrolidin-2-one-based cancer therapeutics.

References

Safety Operating Guide

Safe Disposal of 5-(2-Oxopropyl)pyrrolidin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-(2-Oxopropyl)pyrrolidin-2-one is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a pyrrolidinone derivative, this compound is handled as hazardous chemical waste. Adherence to institutional protocols and local, state, and federal regulations is mandatory. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

II. Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Hazardous Waste Determination: Based on data from similar pyrrolidinone compounds, this compound should be treated as hazardous waste.[2] It may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage. Some pyrrolidinone derivatives are also considered harmful to aquatic life.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently or produce toxic gases.[3] Store in a designated satellite accumulation area (SAA).[3][4]

III. Disposal Procedures: A Step-by-Step Guide

1. Container Selection and Labeling:

  • Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally appropriate.[3][4]
  • The container must be in good condition, free of leaks or cracks.[3]
  • Affix a "Hazardous Waste" label to the container. The label must include:
  • The full chemical name: "this compound"
  • The date accumulation started.
  • An indication of the hazards (e.g., "Toxic," "Irritant").

2. Waste Accumulation:

  • Carefully transfer the waste into the labeled container, avoiding splashes or spills.
  • Do not fill the container beyond 90% capacity to allow for expansion.[3]
  • Keep the waste container securely capped at all times, except when adding waste.[3][4]
  • Store the container in a designated and properly managed Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][4]

3. Requesting Waste Pickup:

  • Once the waste container is full or you have no further need to accumulate this specific waste, contact your institution's EHS department to schedule a waste pickup.[4]
  • Provide all necessary information about the waste as requested by the EHS personnel.

4. Handling Spills and Contaminated Materials:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[2][5]
  • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
  • Do not allow the spilled material to enter drains or waterways.[2]

5. Empty Container Disposal:

  • A container that held this compound is not considered "empty" until it has been triple-rinsed or cleaned by another approved method.[6]
  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6]
  • Once properly decontaminated, remove or deface the hazardous waste label before disposing of the container in the regular trash or recycling, in accordance with institutional policy.[6]

IV. Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are based on typical regulations and should be confirmed with your institution's specific policies.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA55 gallons[4]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in SAAUp to 12 months (provided accumulation limits are not exceeded)[4]
pH for potential drain disposal (if deemed non-hazardous)Between 5.0 and 12.5 (aqueous solutions only)[3]
Limit for in-lab acid/base neutralization≤ 25 mL for strong, concentrated acids/bases (must be diluted before neutralizing)[7]

Note: this compound is not typically suitable for drain disposal or in-lab neutralization without a thorough hazard assessment by EHS professionals.[7][8]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_disposal Final Disposal cluster_spill Contingency start Start: Generation of This compound Waste assess_hazards Assess Hazards (Consult SDS & EHS) start->assess_hazards select_container Select Compatible Waste Container assess_hazards->select_container label_container Label with 'Hazardous Waste' & Chemical Name select_container->label_container add_waste Add Waste to Container (in fume hood) label_container->add_waste store_saa Store Securely in Satellite Accumulation Area (SAA) add_waste->store_saa check_full Container Full or Waste Stream Complete? store_saa->check_full check_full->add_waste No request_pickup Arrange Pickup with EHS/Licensed Disposal Service check_full->request_pickup Yes end End: Waste Transferred to Approved Disposal Facility request_pickup->end spill Spill Occurs contain_spill Contain & Absorb with Inert Material spill->contain_spill collect_spill Collect as Hazardous Waste contain_spill->collect_spill collect_spill->add_waste

Caption: Disposal workflow for this compound.

This procedural guide is intended for researchers, scientists, and drug development professionals. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

Personal protective equipment for handling 5-(2-Oxopropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(2-Oxopropyl)pyrrolidin-2-one (CAS No. 1369104-14-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye damage, may cause respiratory irritation, and is suspected of causing cancer. Furthermore, prolonged or repeated exposure may lead to organ damage.

Table 1: Summary of Hazards

Hazard StatementGHS Classification
Harmful if swallowed, in contact with skin or if inhaledAcute toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4)
Causes serious eye damageSerious eye damage (Category 1)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)
Suspected of causing cancerCarcinogenicity (Category 2)
May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity — repeated exposure (Category 2)
Harmful to aquatic lifeShort-term (acute) aquatic hazard (Category 3)

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.
Respiratory Protection Use only in a well-ventilated area or with a suitable respirator if ventilation is inadequate.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.

Emergency Procedures:

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Plan:

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains. While specific disposal methods for this compound are not detailed, general principles for chemical waste management should be followed. This typically involves collection in a designated, labeled waste container for disposal by a licensed chemical waste management company.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe Understand Hazards prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Work Area handle_exp->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: Standard laboratory workflow for handling hazardous chemicals.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.